Pazufloxacin-d4
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H15FN2O4 |
|---|---|
Molecular Weight |
322.32 g/mol |
IUPAC Name |
(2S)-6-(1-amino-2,2,3,3-tetradeuteriocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C16H15FN2O4/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22/h4-5,7H,2-3,6,18H2,1H3,(H,21,22)/t7-/m0/s1/i2D2,3D2 |
InChI Key |
XAGMUUZPGZWTRP-QGCZFKLISA-N |
Isomeric SMILES |
[2H]C1(C(C1(C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F)N)([2H])[2H])[2H] |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Pazufloxacin-d4: A Technical Overview of its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pazufloxacin, a third-generation fluoroquinolone antibiotic, exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria. Its deuterated analog, Pazufloxacin-d4, serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. This technical guide provides a comprehensive overview of the chemical properties of this compound and a detailed exploration of its synthesis, drawing upon established methodologies for the parent compound.
Chemical Properties of this compound Mesylate
This compound is most commonly available as its mesylate salt. The key chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | (S)-10-(1-Aminocyclopropyl-2,2,3,3-d4)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1][2]oxazino[2,3,4-ij]quinoline-6-carboxylic acid methanesulfonate | [3][4] |
| Synonyms | Pasil-d4, Pazucross-d4, this compound Mesilate, T 3762-d4 | [5] |
| CAS Number | 1346602-97-8 | [6][7] |
| Molecular Formula | C₁₆H₁₁D₄FN₂O₄・CH₄O₃S | [5] |
| Molecular Weight | 418.43 g/mol | [5][8] |
| Physical Form | Neat | [5] |
Synthesis of this compound
The synthesis of the non-deuterated parent compound, Pazufloxacin, has been described via several routes. One common approach starts with (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid. The synthesis involves a nucleophilic substitution reaction at the C-10 position with 1-aminocyclopropane, followed by other functional group manipulations.
For the synthesis of this compound, the key would be the prior synthesis of 1-aminocyclopropane-d4. The general steps for the overall synthesis of this compound would likely involve:
-
Synthesis of the core benzoxazine structure: Preparation of (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid or a suitable ester thereof.
-
Synthesis of deuterated 1-aminocyclopropane: This is the critical step for introducing the deuterium labels. Various methods for the synthesis of cyclopropane rings and the introduction of amines can be adapted, utilizing deuterated starting materials.
-
Coupling Reaction: Nucleophilic aromatic substitution reaction between the fluorinated benzoxazine core and the deuterated 1-aminocyclopropane.
-
Deprotection and Purification: Removal of any protecting groups used during the synthesis and purification of the final product.
-
Salt Formation: Reaction with methanesulfonic acid to form the mesylate salt.
Proposed Experimental Protocol for the Synthesis of this compound Mesylate
The following is a proposed, generalized experimental protocol based on the known synthesis of Pazufloxacin. This should be considered a conceptual outline, and optimization of reaction conditions would be necessary.
Step 1: Synthesis of 1-Aminocyclopropane-d4
The synthesis of 1-aminocyclopropane-d4 can be approached through various established methods for cyclopropanation and amination, using deuterated reagents. For example, a method involving the cyclopropanation of a deuterated alkene followed by a Curtius or Hofmann rearrangement could be employed.
Step 2: Coupling of the Benzoxazine Core with 1-Aminocyclopropane-d4
-
Reaction: (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid ethyl ester is reacted with 1-aminocyclopropane-d4 in the presence of a non-nucleophilic base (e.g., triethylamine or potassium carbonate) in a suitable polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide).
-
Conditions: The reaction mixture is typically heated to facilitate the nucleophilic aromatic substitution.
-
Work-up: After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled, and the product is isolated by precipitation or extraction.
Step 3: Hydrolysis of the Ester
-
Reaction: The resulting ethyl ester of this compound is hydrolyzed to the corresponding carboxylic acid using a base (e.g., sodium hydroxide) in an aqueous alcoholic solvent.
-
Work-up: The reaction mixture is acidified to precipitate the carboxylic acid, which is then filtered, washed, and dried.
Step 4: Formation of the Mesylate Salt
-
Reaction: The purified this compound free base is dissolved in a suitable solvent (e.g., ethanol) and treated with one equivalent of methanesulfonic acid.
-
Work-up: The this compound mesylate salt typically precipitates from the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Mechanism of Action
Pazufloxacin, like other fluoroquinolone antibiotics, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][9]
-
DNA Gyrase: This enzyme is crucial for the negative supercoiling of bacterial DNA, a process necessary for DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.
By inhibiting these enzymes, Pazufloxacin traps them in a complex with DNA, leading to double-strand breaks in the bacterial chromosome. This damage triggers a cascade of events, ultimately resulting in bacterial cell death.
Caption: Mechanism of action of this compound.
Proposed Synthesis Workflow
The following diagram illustrates a logical workflow for the proposed synthesis of this compound.
Caption: Proposed synthesis workflow for this compound.
References
- 1. What is Pazufloxacin Mesilate used for? [synapse.patsnap.com]
- 2. Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound Mesylate | LGC Standards [lgcstandards.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. This compound methanesulfonate this compound mesylate - WITEGA Laboratorien Berlin-Adlershof GmbH [witega.de]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. ent-Pazufloxacin-d4 (mesylate) | C17H19FN2O7S | CID 71751468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mims.com [mims.com]
Deuterium-Labeled Pazufloxacin for Research Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of deuterium-labeled pazufloxacin, a critical tool for advanced research in drug metabolism, pharmacokinetics, and bioanalytical assays. While specific proprietary synthesis and detailed experimental data for deuterium-labeled pazufloxacin are not extensively published, this document compiles available information on pazufloxacin and established principles of deuterium labeling to offer a comprehensive resource. This guide covers the rationale for deuterium labeling, potential synthetic strategies, analytical methodologies for its quantification, and its application in pharmacokinetic studies, primarily as an internal standard. All quantitative data is presented in structured tables, and key experimental workflows and mechanisms are visualized using diagrams.
Introduction to Deuterium Labeling in Drug Development
Deuterium (²H or D), a stable isotope of hydrogen, has become an invaluable tool in pharmaceutical research.[1] Replacing hydrogen with deuterium in a drug molecule, such as pazufloxacin, can offer several advantages:
-
Improved Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolism at specific sites in the molecule, particularly those mediated by cytochrome P450 enzymes.
-
Enhanced Pharmacokinetic Profiles: By reducing the rate of metabolism, deuteration can lead to a longer drug half-life, increased systemic exposure, and potentially a reduced dosing frequency.
-
Use as an Internal Standard: Deuterium-labeled compounds are ideal internal standards for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[2] They share near-identical physicochemical properties with the unlabeled analyte, ensuring similar extraction recovery and chromatographic retention times, while being distinguishable by mass.[2]
Pazufloxacin is a potent fluoroquinolone antibiotic that acts by inhibiting bacterial DNA gyrase and topoisomerase IV.[3][4] Understanding its metabolic fate and accurately quantifying it in biological matrices is crucial for its clinical development and therapeutic monitoring. Deuterium-labeled pazufloxacin, specifically pazufloxacin-d4, is commercially available and serves as an essential internal standard for these applications.
Synthesis of Deuterium-Labeled Pazufloxacin
While a specific, detailed synthesis protocol for this compound is not publicly available, it can be inferred from general methods for deuterating quinolones and related heterocyclic compounds. The "d4" designation suggests that four hydrogen atoms have been replaced by deuterium. Based on the structure of pazufloxacin, these are likely located on the aminocyclopropyl group, a common site for metabolic activity in related compounds.
A plausible synthetic approach would involve the preparation of a deuterated 1-aminocyclopropane intermediate, which is then incorporated into the quinolone core structure.
Representative Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of deuterium-labeled pazufloxacin.
Analytical Characterization
The identity and purity of deuterium-labeled pazufloxacin are confirmed using nuclear magnetic resonance (NMR) and mass spectrometry (MS).
NMR Spectroscopy
¹H NMR is used to confirm the absence of protons at the sites of deuteration. ²H NMR can be used to directly observe the deuterium signals. While specific NMR data for this compound is not published, a representative analysis would show the disappearance of the signals corresponding to the cyclopropyl protons in the ¹H spectrum.
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of the labeled compound. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement. Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern, which is crucial for developing selective reaction monitoring (SRM) methods for quantification.
Table 1: Predicted Mass Spectrometry Data for Pazufloxacin and this compound
| Parameter | Pazufloxacin | This compound |
| Chemical Formula | C₁₆H₁₅FN₂O₄ | C₁₆H₁₁D₄FN₂O₄ |
| Monoisotopic Mass | 334.1019 u | 338.1270 u |
| Predicted [M+H]⁺ | 335.1092 m/z | 339.1343 m/z |
| Predicted Fragments | Loss of CO₂ (-44 Da) | Loss of CO₂ (-44 Da) |
| Cleavage of cyclopropyl ring | Cleavage of deuterated cyclopropyl ring |
Experimental Protocols
Deuterium-labeled pazufloxacin is primarily used as an internal standard in bioanalytical methods for the quantification of pazufloxacin in biological matrices like plasma, urine, and tissue homogenates.
Bioanalytical Method Using LC-MS/MS
This section outlines a representative protocol for the development and validation of an LC-MS/MS method for pazufloxacin quantification.[2][5][6][7]
4.1.1. Sample Preparation
A protein precipitation method is commonly used for plasma samples.
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion (e.g., 10 µL) into the LC-MS/MS system.
4.1.2. Chromatographic Conditions
A reversed-phase C18 column is typically used for the separation of fluoroquinolones.[8]
Table 2: Representative LC-MS/MS Parameters
| Parameter | Value |
| LC System | UHPLC system |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Pazufloxacin: 335.1 -> 291.1 |
| This compound: 339.1 -> 295.1 | |
| Collision Energy | Optimized for each transition |
4.1.3. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.[5][7]
Workflow for Bioanalytical Method Validation
Application in Pharmacokinetic Studies
While deuterium-labeled pazufloxacin is primarily used as an internal standard, it can also be employed in more advanced pharmacokinetic studies.[9][10][11]
"Cassette" Dosing Studies
In early drug discovery, a "cassette" or "N-in-one" dosing approach can be used where multiple drug candidates, including a deuterated version, are administered simultaneously at low doses to rapidly assess their pharmacokinetic properties.
Absolute Bioavailability Studies
A study design involving simultaneous intravenous administration of a microdose of the labeled drug and oral administration of the unlabeled drug can be used to determine the absolute bioavailability without the need for a separate intravenous dosing occasion.
Mechanism of Action of Pazufloxacin
Pazufloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][12] These enzymes are crucial for DNA replication, repair, and recombination. Inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately causing cell death.
Quantitative Data Summary
This section summarizes key quantitative data for non-deuterated pazufloxacin, which serves as a baseline for studies involving its deuterated analog.
Table 3: Pharmacokinetic Parameters of Pazufloxacin in Humans
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration | 30 minutes | [4] |
| Terminal Elimination Half-life | 1.65 - 1.88 hours | [4] |
| Excretion (unchanged in urine) | 89.5% - 93.8% | [4] |
Conclusion
Deuterium-labeled pazufloxacin is a vital tool for researchers in drug development and related scientific fields. Its primary application as an internal standard in LC-MS/MS assays enables accurate and precise quantification of pazufloxacin in complex biological matrices. While detailed public information on its synthesis and specific research applications beyond its use as an internal standard is limited, this guide provides a comprehensive overview based on established scientific principles and data from related compounds. The methodologies and data presented herein should serve as a valuable resource for designing and conducting research involving deuterium-labeled pazufloxacin.
References
- 1. musechem.com [musechem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. What is Pazufloxacin Mesilate used for? [synapse.patsnap.com]
- 4. mims.com [mims.com]
- 5. ijcrt.org [ijcrt.org]
- 6. scispace.com [scispace.com]
- 7. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpda.org [ijpda.org]
- 9. researchgate.net [researchgate.net]
- 10. metsol.com [metsol.com]
- 11. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Pazufloxacin-d4 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of pazufloxacin-d4 as an internal standard in the quantitative bioanalysis of the fluoroquinolone antibiotic, pazufloxacin. This document details the underlying principles, experimental protocols, and data presentation pertinent to the use of stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Introduction: The Imperative for Internal Standards in Bioanalysis
Accurate quantification of drugs and their metabolites in biological matrices is paramount in drug discovery and development. Bioanalytical methods, particularly LC-MS/MS, are susceptible to variations that can impact the accuracy and precision of results. These variations can arise from multiple sources, including sample preparation, instrument performance, and matrix effects.[1] An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality control (QC) samples.[2] The IS co-elutes with the analyte and experiences similar variations during the analytical process, allowing for ratiometric quantification that corrects for these inconsistencies.
Pazufloxacin: A Broad-Spectrum Fluoroquinolone
Pazufloxacin is a potent, broad-spectrum fluoroquinolone antibiotic. Its mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these topoisomerases, pazufloxacin induces double-strand breaks in the bacterial DNA, leading to the cessation of cellular processes and ultimately, bacterial cell death.
Signaling Pathway of Pazufloxacin's Antibacterial Action
The following diagram illustrates the inhibitory action of pazufloxacin on bacterial DNA replication.
Caption: Pazufloxacin inhibits DNA gyrase and topoisomerase IV, leading to DNA damage and cell death.
This compound as an Internal Standard: The Principle of Isotope Dilution Mass Spectrometry
This compound is a stable isotope-labeled (SIL) analog of pazufloxacin, where four hydrogen atoms have been replaced by deuterium atoms. The key principle behind its use as an internal standard is that it is chemically and physically almost identical to the unlabeled pazufloxacin. This near-identical behavior ensures that it experiences the same degree of variability during sample processing and analysis, including extraction efficiency, ionization suppression or enhancement in the mass spectrometer source, and chromatographic retention.
Because this compound has a different mass-to-charge ratio (m/z) than pazufloxacin due to the presence of deuterium, the mass spectrometer can distinguish between the two compounds. Quantification is then based on the ratio of the peak area of the analyte (pazufloxacin) to the peak area of the internal standard (this compound). This ratiometric measurement effectively cancels out variations, leading to highly accurate and precise results.
Experimental Protocol: Quantification of Pazufloxacin in Human Plasma using this compound
This section provides a detailed methodology for the analysis of pazufloxacin in human plasma using LC-MS/MS with this compound as the internal standard.
Materials and Reagents
-
Pazufloxacin reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Ammonium acetate
-
Human plasma (drug-free)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of pazufloxacin and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the pazufloxacin stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in the same diluent.
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank samples).
-
Add 300 µL of acetonitrile to each tube.
-
Vortex mix for 1 minute to precipitate the plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | HSS T3 column (50 mm × 2.1 mm, 1.8 µm) or equivalent C18 column[2] |
| Mobile Phase A | 1 mmol/L ammonium acetate in water with 0.1% formic acid[2] |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Gradient Elution | 0-0.5 min, 10% B; 0.5-2.5 min, 10-90% B; 2.5-3.5 min, 90% B; 3.5-3.6 min, 90-10% B; 3.6-5.0 min, 10% B |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Pazufloxacin | m/z 319.1 → 281.2[2] |
| This compound | m/z 323.1 → 285.2[2] |
| Capillary Voltage | 3.1 kV[5] |
| Source Temperature | 150°C[5] |
| Desolvation Temperature | 400°C[5] |
| Desolvation Gas Flow | 800 L/hr (Nitrogen)[5] |
| Cone Gas Flow | 50 L/hr (Nitrogen)[5] |
| Collision Gas | Argon |
Data Presentation and Method Validation
A bioanalytical method using an internal standard must be validated to ensure its reliability. Key validation parameters are summarized below.
Table 1: Quantitative Data for Pazufloxacin Analysis
| Parameter | Value | Reference |
| Linearity Range (Plasma) | 0.0100 - 8.00 ng/mL | [2] |
| Linearity Range (Otorrhea) | 0.500 - 1000 ng/mg | [2] |
| Pazufloxacin MRM Transition | m/z 319.1 → 281.2 | [2] |
| This compound MRM Transition | m/z 323.1 → 285.2 | [2] |
| Intra-day Precision (%RSD) | < 15% | [2] |
| Inter-day Precision (%RSD) | < 15% | [2] |
| Accuracy (%Bias) | Within ±15% | [2] |
Experimental Workflow Diagram
The following diagram outlines the major steps in the bioanalytical workflow for the quantification of pazufloxacin using this compound as an internal standard.
Caption: Workflow for pazufloxacin quantification using this compound as an internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of pazufloxacin in biological matrices. Its chemical and physical similarity to the analyte ensures that it effectively compensates for variations inherent in the bioanalytical process. The detailed experimental protocol and LC-MS/MS parameters provided in this guide serve as a comprehensive resource for researchers and scientists in the field of drug development and bioanalysis. The principles of isotope dilution mass spectrometry, when applied correctly, yield high-quality data that is essential for pharmacokinetic, toxicokinetic, and other clinical and preclinical studies.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS analysis of pazufloxacin in human plasma and otorrhea: application to a pharmacokinetic study of ear drops | Yao Xue Xue Bao;(12): 1908-1913, 2020. | WPRIM [pesquisa.bvsalud.org]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Pazufloxacin-d4: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Pazufloxacin-d4, a deuterated analog of the fluoroquinolone antibiotic Pazufloxacin. This document is intended for researchers, scientists, and professionals in drug development, offering key data, experimental insights, and a summary of the parent compound's mechanism of action.
Core Compound Data
This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Pazufloxacin due to its mass spectrometric differentiation from the parent compound. Below is a summary of its key quantitative data.
| Property | Value | Citations |
| CAS Number | 1346602-97-8 (Mesylate Salt) | [1] |
| Molecular Weight | 418.43 g/mol (Mesylate Salt) | [2] |
| Molecular Formula | C₁₆H₁₁D₄FN₂O₄・CH₄O₃S (Mesylate Salt) | [2] |
Mechanism of Action of Pazufloxacin
Pazufloxacin, the non-deuterated parent compound, is a potent antibacterial agent. Its mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4][5][6] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[3] By inhibiting these enzymes, Pazufloxacin induces double-strand breaks in the bacterial DNA, which ultimately leads to cell death.[3] This dual-targeting mechanism enhances its antibacterial efficacy and may help to reduce the development of bacterial resistance.[3]
General Experimental Protocol: Pharmacokinetic Study
While specific experimental protocols for this compound are not widely published, a general methodology for its use as an internal standard in a pharmacokinetic study is outlined below. This is based on standard practices for using stable isotope-labeled internal standards in bioanalytical assays, often coupled with High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Objective: To determine the pharmacokinetic profile of Pazufloxacin in a biological matrix (e.g., plasma, urine) using this compound as an internal standard.
Methodology:
-
Preparation of Standards and Quality Controls:
-
Prepare stock solutions of Pazufloxacin and this compound in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by spiking known concentrations of Pazufloxacin into the blank biological matrix.
-
Add a fixed concentration of the this compound internal standard solution to all calibration standards and quality control samples.
-
-
Sample Preparation:
-
Thaw biological samples collected from the study subjects at specified time points after administration of Pazufloxacin.
-
Add the this compound internal standard solution to each sample.
-
Perform protein precipitation to remove proteins that can interfere with the analysis. This is typically done by adding a solvent like acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
HPLC-MS/MS Analysis:
-
Inject the prepared samples into an HPLC system coupled to a tandem mass spectrometer (MS/MS).
-
The HPLC system separates Pazufloxacin and this compound from other components in the sample.
-
The mass spectrometer detects and quantifies Pazufloxacin and this compound based on their specific mass-to-charge ratios.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of Pazufloxacin to the peak area of this compound against the concentration of Pazufloxacin in the calibration standards.
-
Use the calibration curve to determine the concentration of Pazufloxacin in the unknown samples.
-
Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life are then calculated from the concentration-time data.[7]
-
References
- 1. This compound methanesulfonate this compound mesylate - WITEGA Laboratorien Berlin-Adlershof GmbH [witega.de]
- 2. This compound Mesylate | LGC Standards [lgcstandards.com]
- 3. What is Pazufloxacin Mesilate used for? [synapse.patsnap.com]
- 4. scribd.com [scribd.com]
- 5. m.youtube.com [m.youtube.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. tandfonline.com [tandfonline.com]
Pazufloxacin-d4: A Technical Guide to its Certificate of Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pazufloxacin-d4, a deuterated analog of the fluoroquinolone antibiotic Pazufloxacin. This document is intended to assist researchers, scientists, and drug development professionals in understanding the critical parameters outlined in a Certificate of Analysis (CoA) and the methodologies used to determine its purity. This compound is primarily utilized as an internal standard in pharmacokinetic and therapeutic drug monitoring studies to ensure accurate quantification of Pazufloxacin in biological matrices.[1]
Chemical and Physical Properties
A Certificate of Analysis for this compound, often supplied as this compound Mesylate, will typically detail the following chemical and physical properties. While a specific batch CoA is not publicly available, the table below summarizes the key identification parameters for this compound.
| Property | Value | Source |
| Chemical Name | (S)-10-(1-aminocyclopropyl-2,2,3,3-d4)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[2][3]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1) | [4] |
| Unlabeled CAS Number | 163680-77-1 | [4] |
| Labeled CAS Number | 1346602-96-7 | [5][6] |
| Molecular Formula | C16H11D4FN2O4 | [6] |
| Molecular Weight | 322.33 g/mol | [6] |
| Deuterium Incorporation | Typically ≥98% | Manufacturer's Specification |
Purity and Analytical Methods
The purity of a this compound reference standard is paramount for its use in quantitative analysis. A CoA will report the purity as determined by one or more analytical techniques, most commonly High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Determination
The following protocols are based on established methods for the analysis of Pazufloxacin and are representative of the techniques used to assess the purity of this compound.
Method 1: RP-HPLC with UV Detection
This method is suitable for the routine quality control of Pazufloxacin.[7]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Kromasil C18, 150 x 4.6 mm, 5 µm particle size.[7]
-
Mobile Phase: A mixture of 0.05 M phosphate buffer (pH 3.0) and acetonitrile in an 80:20 (v/v) ratio.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 246 nm.[7]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
Expected Retention Time: Approximately 3.7 minutes for Pazufloxacin.[7]
Method 2: Gradient RP-HPLC for Impurity Profiling
A gradient elution method can be employed for the separation of Pazufloxacin from its potential impurities.[8]
-
Instrumentation: A gradient HPLC system with a UV-Vis detector.
-
Column: Agilent Zorbax C18, 4.6 x 50 mm, 5 µm particle size.[8]
-
Mobile Phase:
-
A: Phosphate buffer (pH 4.0).
-
B: Methanol.[8]
-
-
Gradient Program: A linear gradient optimized to separate the main peak from any impurity peaks.
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 249 nm.[8]
-
Column Temperature: 30°C.[8]
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
Pazufloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3] These enzymes are crucial for DNA replication, transcription, repair, and recombination.[2] The inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in cell death.[2]
Caption: Mechanism of action of Pazufloxacin.
Experimental Workflow for Purity Analysis
The following diagram illustrates a typical workflow for the purity assessment of a this compound reference standard.
Caption: Workflow for this compound purity analysis.
References
- 1. veeprho.com [veeprho.com]
- 2. What is Pazufloxacin Mesilate used for? [synapse.patsnap.com]
- 3. mims.com [mims.com]
- 4. This compound Mesylate | LGC Standards [lgcstandards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tlcstandards.com [tlcstandards.com]
- 7. researchgate.net [researchgate.net]
- 8. media.neliti.com [media.neliti.com]
A Technical Guide to Commercially Available Pazufloxacin-d4 for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercially available Pazufloxacin-d4, a deuterated analog of the fluoroquinolone antibiotic Pazufloxacin. This document is intended for researchers and scientists in drug development and related fields who utilize stable isotope-labeled internal standards for quantitative bioanalysis.
Introduction
This compound is a stable isotope-labeled version of Pazufloxacin, where four hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for bioanalytical techniques, particularly for liquid chromatography-mass spectrometry (LC-MS/MS). Its use is critical for correcting for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of pharmacokinetic and other quantitative studies.[1] Pazufloxacin itself is a potent antimicrobial agent that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[2]
Commercial Availability and Specifications
This compound is available from several commercial suppliers, typically as a mesylate salt. While specific details may vary between suppliers, the following tables summarize common product specifications. Researchers are advised to consult the supplier's certificate of analysis for lot-specific information.
Table 1: Supplier Information for this compound Mesylate
| Supplier | Product Name | CAS Number |
| LGC Standards | This compound Mesylate | 1346602-97-8 |
| MedChemExpress | This compound | Not specified for mesylate |
| CymitQuimica | This compound Mesylate | 1346602-97-8 |
| Pharmaffiliates | This compound Mesylate | 1346602-97-8 |
Table 2: General Product Specifications for this compound Mesylate
| Parameter | Specification | Source |
| Synonyms | (3S)-10-(1-Aminocyclopropyl-d4)-9-fluror-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Methanesulfonate; Pasil-d4; Pazucross-d4; this compound Mesilate; this compound Methanesulfonate; T 3762-d4 | [3] |
| Molecular Formula | C16H11D4FN2O4・CH4O3S | [3][4] |
| Molecular Weight | 418.43 g/mol | [4][5] |
| Form | Neat solid | [3] |
| Storage Temperature | -20°C | [4] |
| Shipping Temperature | Room Temperature | [4] |
| Application | Labeled Pazufloxacin. A fluorinated quinolone antibiotic. Antibacterial. Internal standard for bioanalysis. | [2][5] |
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
Pazufloxacin, like other fluoroquinolones, exerts its antibacterial effect by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for managing DNA topology during replication, transcription, and repair. By inhibiting their function, Pazufloxacin introduces double-strand breaks in the bacterial DNA, leading to cell death.[2]
Caption: Mechanism of action of Pazufloxacin.
Experimental Protocol: Quantification of Pazufloxacin in Biological Matrices using LC-MS/MS
The following is a representative protocol for the determination of Pazufloxacin in human plasma using this compound as an internal standard. This protocol is based on published methodologies and serves as a template that should be optimized for specific laboratory conditions and instrumentation.[6]
Materials and Reagents
-
Pazufloxacin analytical standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
Preparation of Stock and Working Solutions
-
Pazufloxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve Pazufloxacin in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Pazufloxacin stock solution in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards. Prepare a working solution of this compound at an appropriate concentration.
Sample Preparation
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add a fixed volume of the this compound working solution.
-
Add a protein precipitation agent, such as acetonitrile, to the plasma sample.
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are example parameters and should be adapted for the specific instrumentation used.
Table 3: Example LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | HSS T3 column (50 mm × 2.1 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 1 mmol/L Ammonium acetate in water with 0.1% formic acid |
| Mobile Phase B | Methanol |
| Flow Rate | Gradient elution |
| Injection Volume | 5-10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Pazufloxacin) | m/z 319.1 → 281.2 |
| MRM Transition (this compound) | m/z 323.1 → 285.2 |
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Pazufloxacin to this compound against the concentration of the calibration standards.
-
Determine the concentration of Pazufloxacin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Bioanalytical workflow using an internal standard.
Conclusion
This compound is a valuable tool for researchers requiring accurate quantification of Pazufloxacin in biological matrices. Its commercial availability and the well-established methodologies for its use as an internal standard in LC-MS/MS make it an essential component for pharmacokinetic and other bioanalytical studies. Proper implementation of stable isotope-labeled internal standards like this compound is crucial for generating high-quality, reliable data in drug development and research.
References
- 1. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. This compound Mesylate | LGC Standards [lgcstandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. LC-MS/MS analysis of pazufloxacin in human plasma and otorrhea: application to a pharmacokinetic study of ear drops | Yao Xue Xue Bao;(12): 1908-1913, 2020. | WPRIM [pesquisa.bvsalud.org]
Pazufloxacin-d4: A Technical Guide to Stability and Storage
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Pazufloxacin-d4, a deuterated analog of the fluoroquinolone antibiotic Pazufloxacin. The information is intended for researchers, scientists, and professionals in drug development who work with this stable isotope-labeled compound.
Compound Information
| Identifier | Value |
| Product Name | This compound Mesylate |
| CAS Number | 1346602-97-8[1][2] |
| Molecular Formula | C16H11D4FN2O4 • CH4O3S[2] |
| Molecular Weight | 418.43 g/mol [1][3] |
| Synonyms | (S)-10-(1-Aminocyclopropyl-2,2,3,3-d4)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1][3]oxazino[2,3,4-ij]quinoline-6-carboxylic acid compound with methanesulfonic Acid (1:1)[1] |
Recommended Storage Conditions
The stability of this compound is critical for its use as an internal standard in analytical studies and for maintaining its isotopic purity. Based on supplier recommendations, the following storage conditions should be observed.
Long-Term and Short-Term Storage
| Condition | Temperature | Duration | Notes |
| Long-Term Storage | -20°C[2] or 2-8°C (Refrigerator)[1] | As specified by the supplier | Protect from light and moisture. |
| In Solvent | -80°C | 6 months | Sealed storage, away from moisture.[4] |
| -20°C | 1 month | Sealed storage, away from moisture.[4] | |
| Shipping | Ambient Temperature | < 2 weeks | [4] |
It is crucial to consult the Certificate of Analysis provided by the supplier for specific storage recommendations for a particular batch of this compound.[5]
Stability Profile and Degradation
While specific stability studies on this compound are not extensively published, the stability of its non-deuterated counterpart, Pazufloxacin, has been investigated under various stress conditions. These studies provide valuable insights into the potential degradation pathways of this compound.
Stress Testing of Pazufloxacin
Forced degradation studies of Pazufloxacin mesylate have shown that the compound is susceptible to degradation under acidic and oxidative conditions.[6] Minimal degradation was observed under basic, thermal, and photolytic stress.[6]
-
Acidic Conditions: Degradation is observed when exposed to 0.1 M HCl at 80°C for 8 hours.[6]
-
Oxidative Conditions: Significant degradation occurs in the presence of an oxidizing agent.[6]
-
Alkaline Conditions: The drug is relatively stable in the presence of a base.[7]
-
Thermal and Photolytic Conditions: Pazufloxacin shows good stability under heat and light stress.[6]
The primary degradation pathways for fluoroquinolones in advanced oxidation processes include piperazine ring cleavage, defluorination, hydroxylation, and decarboxylation.[8] It is plausible that this compound would follow similar degradation patterns.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound Mesylate | LGC Standards [lgcstandards.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scispace.com [scispace.com]
- 7. longdom.org [longdom.org]
- 8. Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics [mdpi.com]
The Role of Pazufloxacin-d4 in Advancing Basic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental research applications of Pazufloxacin-d4, a deuterated isotopologue of the fluoroquinolone antibiotic Pazufloxacin. The primary utility of this compound lies in its application as an internal standard for quantitative bioanalytical assays, particularly in the realm of pharmacokinetic and pharmacodynamic (PK/PD) studies. Its stable isotope label allows for precise and accurate quantification of Pazufloxacin in complex biological matrices, overcoming challenges such as ion suppression in mass spectrometry.
Core Application: Internal Standard in LC-MS/MS for Pharmacokinetic Studies
This compound is predominantly employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to determine the concentration of Pazufloxacin in biological samples such as plasma and otorrhea.[1] The near-identical physicochemical properties of this compound to the parent drug, Pazufloxacin, ensure that it behaves similarly during sample extraction, chromatographic separation, and ionization. However, its increased mass due to the deuterium atoms allows for its distinct detection by the mass spectrometer, enabling reliable correction for variations in sample processing and instrument response.
A validated LC-MS/MS method utilizing this compound has been successfully applied to a systemic and topical pharmacokinetic study of Pazufloxacin eardrops in patients with chronic suppurative otitis media.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the use of this compound as an internal standard in a validated LC-MS/MS method for Pazufloxacin quantification.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Pazufloxacin | 319.1 | 281.2 |
| This compound | 323.1 | 285.2 |
| Data sourced from a validated LC-MS/MS method for the determination of pazufloxacin in human plasma and otorrhea.[1] |
Table 2: Chromatographic and Method Validation Parameters
| Parameter | Value |
| Chromatographic Conditions | |
| Column | HSS T3 column (50 mm×2.1 mm, 1.8 μm) |
| Mobile Phase | A: MethanolB: 1 mmol·L-1 ammonium acetate aqueous solution (0.1% formic acid) |
| Elution | Gradient |
| Method Validation | |
| Linearity Range (Plasma) | 0.0100 - 8.00 ng·mL-1 |
| Linearity Range (Otorrhea) | 0.500 - 1000 ng·mg-1 |
| Precision (Intra- and Inter-day) | Met acceptable criteria |
| Accuracy (Intra- and Inter-day) | Met acceptable criteria |
| Data sourced from a validated LC-MS/MS method for the determination of pazufloxacin in human plasma and otorrhea.[1] |
Experimental Protocols
This section provides a detailed methodology for the quantification of Pazufloxacin in biological samples using this compound as an internal standard, based on established protocols.[1]
Preparation of Stock and Working Solutions
-
Pazufloxacin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Pazufloxacin reference standard and dissolve in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Pazufloxacin stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples at desired concentrations. Prepare a working solution of this compound by diluting the stock solution with the same solvent mixture to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the biological sample (plasma or otorrhea homogenate) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each sample, except for the blank.
-
Add 300 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex the tubes for 1 minute.
-
Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: HSS T3 column (50 mm×2.1 mm, 1.8 μm)
-
Mobile Phase A: Methanol
-
Mobile Phase B: 1 mmol·L-1 ammonium acetate aqueous solution (0.1% formic acid)
-
Gradient Program:
-
0-1.0 min: 10% A
-
1.0-3.0 min: 10-90% A (linear gradient)
-
3.0-4.0 min: 90% A (isocratic)
-
4.1-5.0 min: 10% A (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Pazufloxacin: 319.1 → 281.2
-
This compound: 323.1 → 285.2
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
Visualizations
Experimental Workflow for Pazufloxacin Quantification
Caption: Workflow for the quantification of Pazufloxacin using this compound as an internal standard.
Logical Relationship of this compound as an Internal Standard
Caption: The role of this compound in ensuring accurate quantification by correcting for variability.
Potential Future Applications
While the primary and well-documented application of this compound is as an internal standard, its nature as a stable isotope-labeled compound opens possibilities for its use in other research areas.
-
Metabolic Fate Studies: this compound could potentially be used as a tracer to elucidate the metabolic pathways of Pazufloxacin in various biological systems. By administering this compound and analyzing the resulting metabolites by mass spectrometry, researchers could identify and quantify the products of biotransformation, distinguishing them from endogenous molecules. This would provide valuable insights into the drug's metabolism and potential for drug-drug interactions.
-
Signaling Pathway Analysis: Although there is currently no direct evidence of this compound being used to trace signaling pathways, in principle, stable isotope-labeled compounds can be used to track the engagement of a drug with its molecular targets and downstream effects. If Pazufloxacin is found to directly modulate specific signaling cascades, this compound could be a valuable tool to quantify its presence and effects within those pathways under various experimental conditions.
Further research is warranted to explore these potential applications and expand the utility of this compound beyond its current role as an internal standard.
References
Methodological & Application
Application Notes: Quantification of Pazufloxacin in Plasma using LC-MS/MS with Pazufloxacin-d4 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pazufloxacin is a potent, broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Accurate quantification of pazufloxacin in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides a detailed protocol for the sensitive and selective quantification of pazufloxacin in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with pazufloxacin-d4 as a stable isotope-labeled internal standard.
Principle of the Method
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry for the quantification of pazufloxacin. Plasma samples are prepared by protein precipitation with acetonitrile, which also contains the internal standard, this compound. The use of a stable isotope-labeled internal standard that co-elutes with the analyte ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response. The separated analyte and internal standard are detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode.
Mechanism of Action of Pazufloxacin
Pazufloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. Inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in bacterial cell death.
Caption: Mechanism of action of Pazufloxacin.
Experimental Protocols
Materials and Reagents
-
Pazufloxacin reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation
The sample preparation workflow is a straightforward protein precipitation procedure.
Caption: Sample preparation workflow.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Add 300 µL of acetonitrile containing the internal standard, this compound.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | HSS T3 column (50 mm × 2.1 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 1 mmol·L⁻¹ ammonium acetate in water with 0.1% formic acid |
| Mobile Phase B | Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | A gradient elution is employed to ensure optimal separation and minimize matrix effects. The specific gradient program should be optimized for the user's LC system. |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Pazufloxacin Transition | m/z 319.1 → 281.2[1] |
| This compound Transition | m/z 323.1 → 285.2[1] |
| Ion Source Temperature | Optimized for the specific instrument |
| Gas Flows | Optimized for the specific instrument |
| Collision Energy | Optimized for the specific instrument |
Method Validation Data
The following tables summarize representative quantitative data from a validated bioanalytical method for pazufloxacin in human plasma. While the specific method cited for this data utilized a different internal standard and detection method, the performance characteristics are indicative of what can be expected from a robust LC-MS/MS method.
Linearity
The method demonstrated excellent linearity over the tested concentration range.
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r) |
| Pazufloxacin | 0.15 - 10.0 | 0.9998 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three different concentration levels.
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (% Recovery) | Inter-day Precision (%RSD) | Inter-day Accuracy (% Recovery) |
| 0.25 | 16.06 | 101.84 | 12.57 | Not Reported |
| 2.0 | 3.56 | 103.30 | 3.96 | Not Reported |
| 8.0 | 5.13 | 100.55 | 3.83 | Not Reported |
Recovery
The extraction recovery of pazufloxacin from human plasma was determined at three concentration levels.
| Concentration (µg/mL) | Absolute Recovery (%) |
| 0.25 | 94.89 |
| 2.0 | 85.40 |
| 8.0 | 78.96 |
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of pazufloxacin in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method suitable for a wide range of applications in clinical and pharmaceutical research. The straightforward sample preparation and rapid analysis time allow for high-throughput sample processing.
References
Application Note: High-Throughput Analysis of Pazufloxacin in Human Plasma Using a Labeled Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of pazufloxacin in human plasma. The use of a stable isotope-labeled internal standard, pazufloxacin-d4, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing. The straightforward protein precipitation-based sample preparation protocol and a rapid chromatographic runtime of less than 5 minutes make this method suitable for high-throughput pharmacokinetic studies in drug development and clinical research. The method was validated according to industry-standard guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.
Introduction
Pazufloxacin is a potent, broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Accurate and reliable quantification of pazufloxacin in biological matrices is crucial for pharmacokinetic and bioequivalence studies. While several analytical methods, including HPLC with UV or fluorescence detection, have been developed, LC-MS/MS offers superior sensitivity and selectivity.[2][3] The incorporation of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis as it mimics the analyte's behavior during sample extraction, chromatography, and ionization, thereby correcting for potential variations.[4][5] This note details a validated LC-MS/MS method for pazufloxacin in human plasma utilizing this compound as the internal standard.
Experimental
Materials and Reagents
-
Pazufloxacin reference standard
-
This compound (internal standard)
-
HPLC-grade methanol and acetonitrile
-
Formic acid
-
Ammonium acetate
-
Human plasma (K2-EDTA)
-
Ultrapure water
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., HSS T3, 50 mm × 2.1 mm, 1.8 µm).
Chromatographic and Mass Spectrometric Conditions
A summary of the optimized LC-MS/MS parameters is provided in the table below.
| Parameter | Condition |
| LC Conditions | |
| Column | HSS T3 (50 mm × 2.1 mm, 1.8 µm) |
| Mobile Phase A | 1 mmol·L⁻¹ ammonium acetate in water with 0.1% formic acid |
| Mobile Phase B | Methanol |
| Gradient | Gradient elution for optimal separation |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Pazufloxacin) | m/z 319.1 → 281.2 |
| MRM Transition (this compound) | m/z 323.1 → 285.2 |
Sample Preparation Protocol
-
Spiking: To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound).
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
Method Validation Summary
The method was validated for linearity, accuracy, precision, and limit of quantification (LOQ). The results are summarized in the table below.
| Validation Parameter | Result |
| Linearity Range | 0.010 - 8.00 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Lower Limit of Quantification (LOQ) | 0.010 ng/mL |
Diagrams
Caption: Experimental workflow for the extraction of pazufloxacin from human plasma.
Caption: The principle of using a labeled internal standard for accurate quantification.
Conclusion
This application note describes a simple, rapid, and reliable LC-MS/MS method for the determination of pazufloxacin in human plasma. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results. The method meets the requirements for bioanalytical method validation and is well-suited for high-throughput analysis in support of clinical and pharmacokinetic studies.
References
- 1. scispace.com [scispace.com]
- 2. ijpda.org [ijpda.org]
- 3. researchgate.net [researchgate.net]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Therapeutic Drug Monitoring of Pazufloxacin Using a Stable Isotope-Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Pazufloxacin is a potent, broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria, including resistant strains.[1] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, repair, and recombination.[1] Therapeutic Drug Monitoring (TDM) of pazufloxacin is essential to optimize dosing regimens, ensuring therapeutic efficacy while minimizing the risk of toxicity. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of pazufloxacin in human plasma, employing pazufloxacin-d4 as a stable isotope-labeled internal standard for enhanced accuracy and precision.
Principle of the Method
The accurate quantification of pazufloxacin from complex biological matrices such as plasma is achieved by LC-MS/MS. This method offers high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, this compound, is critical as it co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response. The method involves a straightforward protein precipitation step for sample clean-up, followed by chromatographic separation and detection using tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode.
Materials and Reagents
-
Pazufloxacin analytical standard
-
This compound internal standard
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Ammonium acetate
-
Human plasma (drug-free)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Pazufloxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of pazufloxacin in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the pazufloxacin stock solution in a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples at various concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation
-
Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
For calibration standards and QC samples, spike with the corresponding working solutions.
-
Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to all tubes except the blank. To the blank, add 200 µL of acetonitrile.
-
Vortex mix all tubes for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to clean vials for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | HSS T3 column (50 mm × 2.1 mm, 1.8 µm) |
| Mobile Phase A | 1 mmol·L⁻¹ ammonium acetate in water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | A gradient elution is employed to ensure optimal separation. |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Pazufloxacin: m/z 319.1 → 281.2this compound: m/z 323.1 → 285.2 |
Method Validation Summary
The described method should be fully validated according to regulatory guidelines. The following tables present representative data for a validated LC-MS/MS assay for pazufloxacin.
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Pazufloxacin | 0.0100 - 8.00 | > 0.99 |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.01 | < 15 | 85-115 | < 15 | 85-115 |
| Low | 0.03 | < 15 | 85-115 | < 15 | 85-115 |
| Mid | 0.3 | < 15 | 85-115 | < 15 | 85-115 |
| High | 6.0 | < 15 | 85-115 | < 15 | 85-115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 0.03 | > 80 | 85-115 |
| High | 6.0 | > 80 | 85-115 |
Visualizations
Caption: Experimental workflow for the therapeutic drug monitoring of pazufloxacin.
Caption: Mechanism of action of pazufloxacin.
Caption: Simplified pharmacokinetic pathway of pazufloxacin.
Conclusion
The LC-MS/MS method utilizing this compound as an internal standard provides a highly selective, sensitive, and reliable approach for the therapeutic drug monitoring of pazufloxacin in human plasma. The simple sample preparation and rapid analysis time make it suitable for routine clinical and research applications, facilitating dose optimization for improved patient outcomes.
References
Application of Pazufloxacin-d4 in Bioequivalence Studies: Application Notes and Protocols
Introduction
Pazufloxacin is a quinolone antibacterial agent used in the treatment of various infections. To ensure the therapeutic equivalence of a generic pazufloxacin product to a reference product, bioequivalence (BE) studies are essential. A critical component of these studies is the accurate quantification of pazufloxacin in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard, such as Pazufloxacin-d4, is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis in BE studies. This document provides detailed application notes and protocols for the use of this compound in such studies.
The primary role of this compound, a deuterated analog of pazufloxacin, is to serve as an internal standard (IS) in the bioanalytical method.[1] Stable isotope-labeled internal standards are considered the most appropriate for quantitative bioanalysis because they have nearly identical physicochemical properties to the analyte of interest.[1] This ensures that they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer, effectively compensating for variability in extraction recovery, matrix effects, and instrument response.[1] The use of this compound thereby enhances the accuracy, precision, and robustness of the method for determining pazufloxacin concentrations in study samples.
Experimental Protocols
A sensitive and validated LC-MS/MS method is crucial for the determination of pazufloxacin in plasma samples obtained during a bioequivalence study.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a common and efficient method for extracting small molecules like pazufloxacin from plasma samples.[2]
-
Materials:
-
Human plasma samples (from subjects in the bioequivalence study)
-
This compound internal standard working solution
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette a known volume (e.g., 100 µL) of the human plasma sample into a microcentrifuge tube.
-
Add a specific volume of the this compound internal standard working solution to each plasma sample, except for the blank matrix samples.
-
Add a precipitating agent, such as acetonitrile, typically in a 3:1 or 4:1 ratio to the plasma volume (e.g., 300 µL or 400 µL of ACN).
-
Vortex the mixture vigorously for approximately 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 column (e.g., ACQUITY UPLC® BEH C18, 2.1 × 100 mm, 1.7 µm or HSS T3, 50 mm × 2.1 mm, 1.8 μm), is suitable for the separation of pazufloxacin.[2][3]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water or 1 mmol·L-1 ammonium acetate aqueous solution with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.[2][3]
-
Flow Rate: A flow rate in the range of 0.3 to 0.5 mL/min is common.[3]
-
Column Temperature: Maintaining the column at a constant temperature, for example, 40°C or 45°C, ensures reproducible retention times.[3]
-
Injection Volume: A small injection volume, typically 2-5 µL, is used.[3][4]
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is effective for pazufloxacin and its deuterated internal standard.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: The specific precursor ion to product ion transitions for pazufloxacin and this compound are monitored. For example:
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized to achieve the best signal intensity for both the analyte and the internal standard.
-
Data Presentation
The following tables summarize the typical quantitative performance parameters for a validated LC-MS/MS method for pazufloxacin using this compound.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range (Plasma) | 0.0100 - 8.00 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision and Accuracy
| Quality Control Sample | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | < 15% | < 15% | 85-115% |
| Medium QC | < 15% | < 15% | 85-115% |
| High QC | < 15% | < 15% | 85-115% |
Note: The values presented are typical acceptance criteria for bioanalytical method validation as per regulatory guidelines.
Mandatory Visualization
Experimental Workflow for Bioanalytical Method in a Bioequivalence Study
Caption: Bioanalytical workflow for a pazufloxacin bioequivalence study.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. LC-MS/MS analysis of pazufloxacin in human plasma and otorrhea: application to a pharmacokinetic study of ear drops | Yao Xue Xue Bao;(12): 1908-1913, 2020. | WPRIM [pesquisa.bvsalud.org]
- 3. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of 15 Antibiotics Widely Used in the Critical Care Unit with a LC-MS/MS System: An Easy Method to Perform a Daily Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Pazufloxacin in Human Plasma Using Pazufloxacin-d4 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of Pazufloxacin in human plasma. Pazufloxacin-d4, a stable isotope-labeled internal standard, is employed to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing. The straightforward protein precipitation-based sample preparation protocol and a rapid chromatographic method make this assay suitable for high-throughput pharmacokinetic studies in drug development.
Introduction
Pazufloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] To support pharmacokinetic and toxicokinetic studies, a reliable and efficient bioanalytical method for the quantification of Pazufloxacin in biological matrices is essential. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based quantification as it mimics the analyte's behavior during sample preparation and ionization, thus providing the most accurate results.[2] This application note provides a detailed protocol for the determination of Pazufloxacin in human plasma using this compound as an internal standard.
Experimental
Materials and Reagents
-
Pazufloxacin and this compound reference standards
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid and ammonium acetate
-
Human plasma (K2-EDTA)
Sample Preparation
A simple and efficient protein precipitation method is used for sample preparation:
-
Allow plasma samples to thaw to room temperature.
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is recommended for good separation and peak shape.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program: A representative gradient is outlined in the table below. This may require optimization based on the specific column and system used.
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Pazufloxacin | 319.1 | 281.2 |
| This compound | 323.1 | 285.2 |
-
MS Parameters: Instrument parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum signal intensity for each analyte.
Results and Discussion
This method demonstrates excellent performance for the quantification of Pazufloxacin in human plasma. The use of this compound as an internal standard effectively compensates for any matrix-induced signal suppression or enhancement, ensuring reliable and reproducible results.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of this bioanalytical method.
| Parameter | Result |
| Linear Range | 0.010 - 8.00 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.010 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Compensated by Internal Standard |
Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for the quantification of Pazufloxacin in plasma.
Caption: Simplified signaling pathway of Pazufloxacin's mechanism of action.
Conclusion
The LC-MS/MS method presented here, utilizing this compound as an internal standard, provides a sensitive, specific, and reliable approach for the quantification of Pazufloxacin in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput bioanalytical laboratories supporting drug development programs.
References
Application Notes and Protocols for the Use of Pazufloxacin-d4 in Metabolic Research of Pazufloxacin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Pazufloxacin-d4 as a crucial tool in the metabolic research of Pazufloxacin. The inclusion of a stable isotope-labeled internal standard is paramount for accurate quantification and metabolite identification in complex biological matrices.
Introduction
Pazufloxacin is a potent fluoroquinolone antibiotic effective against a broad spectrum of bacteria. Understanding its metabolic fate is critical for drug development, enabling the assessment of its pharmacokinetic profile, potential drug-drug interactions, and the identification of active or toxic metabolites. This compound, a deuterium-labeled analog of Pazufloxacin, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods. Its use mitigates matrix effects and variations in sample processing, ensuring high accuracy and precision in quantitative studies.
While Pazufloxacin is reported to be relatively stable with no significant degradation under various conditions, understanding its potential biotransformation is a key aspect of its overall pharmacological profile.
Key Applications of this compound in Metabolic Research
-
Internal Standard for Pharmacokinetic Studies: this compound is primarily used as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods to accurately quantify Pazufloxacin in biological samples such as plasma, urine, and tissue homogenates.
-
Metabolite Identification: By comparing the chromatographic and mass spectrometric profiles of samples from metabolism studies with and without the presence of the parent drug, this compound aids in distinguishing drug-related metabolites from endogenous matrix components.
-
Metabolic Stability Assays: In in vitro systems, such as human liver microsomes, this compound allows for precise measurement of the parent drug's depletion over time, providing a reliable assessment of its metabolic stability.
-
Reaction Phenotyping: Although not extensively detailed in currently available literature for Pazufloxacin, stable isotope-labeled compounds are instrumental in studies identifying the specific cytochrome P450 (CYP) enzymes responsible for drug metabolism.
Experimental Protocols
Quantitative Analysis of Pazufloxacin in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol describes a general procedure for the quantification of Pazufloxacin in human plasma, a fundamental component of pharmacokinetic research.
a. Materials and Reagents:
-
Pazufloxacin reference standard
-
This compound internal standard solution (e.g., in acetonitrile)
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (HPLC grade)
b. Sample Preparation (Protein Precipitation):
-
Thaw human plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected Pazufloxacin levels).
-
Vortex mix for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
c. LC-MS/MS Conditions (Illustrative):
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up the percentage of Mobile Phase B to elute the analyte and internal standard, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Pazufloxacin: m/z (precursor ion) -> m/z (product ion)
-
This compound: m/z (precursor ion + 4 Da) -> m/z (product ion + 4 Da) (Note: Specific mass transitions should be optimized for the instrument used)
-
d. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Pazufloxacin to this compound against the concentration of the calibration standards.
-
Determine the concentration of Pazufloxacin in the unknown samples by interpolation from the calibration curve.
In Vitro Metabolism of Pazufloxacin in Human Liver Microsomes (HLM)
This protocol provides a framework for assessing the metabolic stability of Pazufloxacin in a common in vitro system.
a. Materials and Reagents:
-
Pazufloxacin
-
This compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ice-cold)
b. Incubation Procedure:
-
Prepare a stock solution of Pazufloxacin in a suitable solvent (e.g., DMSO, methanol) at a high concentration.
-
In a microcentrifuge tube, pre-incubate HLM (final concentration typically 0.5-1.0 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the Pazufloxacin stock solution (final concentration typically 1-10 µM) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) and the this compound internal standard.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS as described in Protocol 3.1.
c. Data Analysis:
-
Calculate the percentage of Pazufloxacin remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of Pazufloxacin remaining versus time to determine the in vitro half-life (t½).
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of Pazufloxacin in Healthy Volunteers (Intravenous Administration)
| Dose | Cmax (µg/mL) | AUC (µg·h/mL) | t1/2 (h) |
| 300 mg | 5.1 - 7.5 | 10.2 - 13.7 | 1.5 - 2.1 |
| 500 mg | 8.9 - 11.2 | 18.5 - 23.4 | 1.6 - 2.3 |
Note: This table presents a summary of typical values reported in pharmacokinetic studies. Actual values may vary depending on the study population and design.
Visualization of Workflows and Pathways
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for the quantitative analysis of Pazufloxacin in plasma.
In Vitro Metabolism Experimental Workflow
Caption: Workflow for in vitro metabolism study of Pazufloxacin.
Postulated Metabolic Pathway of Pazufloxacin
Based on the known metabolic pathways of similar fluoroquinolone antibiotics, the following represents a postulated metabolic pathway for Pazufloxacin. Further specific studies on Pazufloxacin are required for definitive confirmation.
Caption: Postulated metabolic pathways for Pazufloxacin.
Application Note: High-Throughput Analysis of Pazufloxacin in Ear Drops Using Pazufloxacin-d4 Internal Standard by LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of pazufloxacin in ear drop formulations. The use of a stable isotope-labeled internal standard, Pazufloxacin-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[1][2][3] The described protocol, involving a straightforward protein precipitation step, is suitable for high-throughput screening in research, development, and quality control environments.
Introduction
Pazufloxacin is a potent fluoroquinolone antibiotic effective against a broad spectrum of bacteria and is utilized in otic solutions for the treatment of ear infections.[4] Accurate and reliable quantification of pazufloxacin in these pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. The use of a deuterated internal standard, such as this compound, which co-elutes with the analyte, is a well-established strategy to mitigate matrix effects and improve the reliability of LC-MS/MS assays.[1][2][3] This document provides a detailed protocol for the analysis of pazufloxacin in ear drops using this compound as an internal standard.
Experimental
Materials and Reagents
-
Pazufloxacin reference standard
-
This compound internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Pazufloxacin ear drop formulation
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical Column: HSS T3 column (50 mm × 2.1 mm, 1.8 µm) or equivalent[4]
LC-MS/MS Method
A sensitive LC-MS/MS method was employed for the determination of pazufloxacin.[4]
Table 1: LC Gradient Elution Program
| Time (min) | Mobile Phase A (%) (1 mmol/L Ammonium Acetate in Water with 0.1% Formic Acid) | Mobile Phase B (%) (Methanol) |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 10 | 90 |
| 3.5 | 10 | 90 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Pazufloxacin | 319.1 | 281.2 |
| This compound (IS) | 323.1 | 285.2 |
These transitions are based on the findings from a pharmacokinetic study of pazufloxacin ear drops.[4]
Protocols
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve pazufloxacin and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the pazufloxacin primary stock solution with a 50:50 mixture of acetonitrile and water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to achieve the final concentration.
Sample Preparation Protocol
-
Accurately transfer 50 µL of the pazufloxacin ear drop sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution (100 ng/mL) to the microcentrifuge tube.
-
Vortex the mixture for 10 seconds.
-
Add 400 µL of acetonitrile to induce protein precipitation.[4]
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to an LC-MS vial for analysis.
Method Validation
The analytical method should be validated according to relevant guidelines to ensure its reliability for the intended application.
Table 4: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |
The linear range for pazufloxacin in otorrhea has been reported as 0.500 - 1000 ng/mg.[4]
Results and Discussion
The described LC-MS/MS method provides excellent sensitivity and selectivity for the quantification of pazufloxacin in ear drop formulations. The use of this compound as an internal standard effectively compensates for any variability during sample preparation and analysis, leading to high accuracy and precision. The simple protein precipitation protocol allows for rapid sample processing, making the method suitable for high-throughput analysis.
Conclusion
This application note details a reliable and efficient LC-MS/MS method for the quantification of pazufloxacin in ear drops, utilizing this compound as an internal standard. The provided protocols and method parameters can be readily implemented in analytical laboratories for research, development, and quality control purposes.
Visualizations
References
- 1. Quantification of 15 Antibiotics Widely Used in the Critical Care Unit with a LC-MS/MS System: An Easy Method to Perform a Daily Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS analysis of pazufloxacin in human plasma and otorrhea: application to a pharmacokinetic study of ear drops | Yao Xue Xue Bao;(12): 1908-1913, 2020. | WPRIM [pesquisa.bvsalud.org]
- 3. ijrar.com [ijrar.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming matrix effects with Pazufloxacin-d4 in bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pazufloxacin-d4 to overcome matrix effects in bioanalytical methods.
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of Pazufloxacin when using this compound as an internal standard.
Issue: Ion Suppression or Enhancement Despite Using this compound
Possible Causes:
-
High Concentration of Co-eluting Matrix Components: Even a stable isotope-labeled internal standard (SIL-IS) may not fully compensate for severe matrix effects caused by high concentrations of phospholipids or other endogenous compounds.[1][2]
-
Differential Ionization of Analyte and IS: Although structurally similar, Pazufloxacin and this compound may exhibit slightly different ionization efficiencies in the presence of certain matrix components.
-
Suboptimal Chromatographic Separation: Poor separation of Pazufloxacin from matrix interferences can lead to significant ion suppression.
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Switch from protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a broader range of interferences.[1][3]
-
For LLE, adjust the pH of the aqueous matrix to be two pH units higher or lower than the pKa of Pazufloxacin to ensure it is uncharged for efficient extraction.[1]
-
-
Refine Chromatographic Conditions:
-
Modify the mobile phase composition or gradient to improve the separation of Pazufloxacin from the ion suppression region.[4]
-
Consider a different stationary phase that offers alternative selectivity.
-
-
Assess Matrix Effects Systematically:
Issue: Poor Peak Shape or Tailing for Pazufloxacin and/or this compound
Possible Causes:
-
Column Overload: Injecting too much sample or standards can lead to peak distortion.
-
Secondary Interactions with the Stationary Phase: Residual silanols on C18 columns can interact with basic compounds like Pazufloxacin.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of the analyte.
Troubleshooting Steps:
-
Reduce Injection Volume: Decrease the amount of sample injected onto the column.
-
Adjust Mobile Phase:
-
Add a small amount of a modifier like formic acid or ammonium acetate to the mobile phase to improve peak shape. A study on Pazufloxacin used a mobile phase of methanol and 1 mmol·L-1 ammonium acetate aqueous solution with 0.1% formic acid.[6]
-
Ensure the mobile phase pH is appropriate for the pKa of Pazufloxacin.
-
-
Evaluate Column Choice:
-
Consider using a column with end-capping to minimize secondary interactions.
-
A study successfully used an HSS T3 column for the separation of Pazufloxacin.[6]
-
Issue: Inconsistent Recovery of Pazufloxacin
Possible Causes:
-
Inefficient Extraction: The chosen sample preparation method may not be optimal for consistently extracting Pazufloxacin from the biological matrix.
-
Analyte Instability: Pazufloxacin may be degrading during sample processing or storage.
-
Variability in Protein Binding: Differences in protein binding between samples can affect extraction efficiency.
Troubleshooting Steps:
-
Optimize Extraction Procedure:
-
Experiment with different extraction solvents and pH conditions for LLE.
-
For SPE, test different sorbents and elution solvents.
-
-
Evaluate Analyte Stability:
-
Perform stability studies under various conditions (e.g., freeze-thaw cycles, benchtop stability) to ensure Pazufloxacin is stable throughout the analytical process.
-
-
Use a SIL-IS: The use of this compound should help compensate for variability in recovery.[2] If inconsistencies persist, it points to a significant issue with the extraction methodology itself.
Frequently Asked Questions (FAQs)
Q1: Why is this compound recommended as an internal standard for Pazufloxacin bioanalysis?
A1: this compound is a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is the preferred choice in quantitative LC-MS/MS bioanalysis because it has nearly identical physicochemical properties to the analyte.[7] This means it will have very similar elution characteristics and experience the same degree of ion suppression or enhancement as Pazufloxacin, thereby effectively compensating for matrix effects.[1][2]
Q2: What are the common sources of matrix effects in plasma samples?
A2: The most common sources of matrix effects in plasma are endogenous components like phospholipids, proteins, and salts.[1][4] Exogenous substances such as anticoagulants and co-administered drugs can also contribute to matrix effects.[4]
Q3: How can I qualitatively assess matrix effects during method development?
A3: A post-column infusion experiment is a rapid and effective way to qualitatively identify regions of ion suppression or enhancement in your chromatogram.[4][5] This involves infusing a constant flow of the analyte solution into the MS detector post-column while injecting a blank, extracted matrix sample. Any deviation from the stable baseline signal indicates a matrix effect.[8]
Q4: What are the regulatory expectations for matrix effect assessment?
A4: Regulatory agencies like the EMA have specific guidelines on bioanalytical method validation that include the assessment of matrix effects.[5] The EMA guidance is often considered more prescriptive than the FDA's, and it outlines quantitative methods for evaluating matrix effects.[5] It is crucial to consult the latest regulatory guidelines when validating your bioanalytical method.
Q5: Can sample dilution be used to mitigate matrix effects?
A5: Yes, sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components, thereby minimizing matrix effects.[9] However, it's important to ensure that the final concentration of Pazufloxacin in the diluted sample is still above the lower limit of quantification (LLOQ) of the assay.
Data Presentation
Table 1: Representative LC-MS/MS Parameters for Pazufloxacin and this compound
| Parameter | Pazufloxacin | This compound (IS) |
| Ion Transition (m/z) | 319.1 → 281.2 | 323.1 → 285.2 |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Source: Based on data from a pharmacokinetic study of Pazufloxacin ear drops.[6] |
Table 2: Example of Method Validation Data for Pazufloxacin in Plasma
| Parameter | Result |
| Linearity Range | 0.0100 - 8.00 ng/mL |
| Inter-day Precision (CV%) | < 15% |
| Inter-day Accuracy (%) | 85% - 115% |
| This table represents typical acceptance criteria for a validated bioanalytical method and is informed by a study on Pazufloxacin in plasma and otorrhea.[6] |
Experimental Protocols
Protocol 1: Protein Precipitation for Pazufloxacin Extraction from Plasma
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard solution.
-
Vortex the sample for 15 seconds.
-
Add 200 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Post-Column Infusion for Qualitative Matrix Effect Assessment
-
Prepare a blank plasma sample using the protein precipitation protocol.
-
Set up the LC-MS/MS system with the analytical column.
-
Using a syringe pump, deliver a constant flow of a standard solution of Pazufloxacin (e.g., at a mid-range concentration) into the eluent stream between the analytical column and the mass spectrometer ion source.
-
Once a stable baseline signal for Pazufloxacin is observed, inject the extracted blank plasma sample.
-
Monitor the Pazufloxacin ion chromatogram for any dips (ion suppression) or peaks (ion enhancement) from the baseline.
Visualizations
Caption: Workflow for Pazufloxacin extraction from plasma using protein precipitation.
Caption: Decision tree for troubleshooting matrix effects in bioanalysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. LC-MS/MS analysis of pazufloxacin in human plasma and otorrhea: application to a pharmacokinetic study of ear drops | Yao Xue Xue Bao;(12): 1908-1913, 2020. | WPRIM [pesquisa.bvsalud.org]
- 7. scispace.com [scispace.com]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eijppr.com [eijppr.com]
Troubleshooting pazufloxacin quantification with an internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying pazufloxacin using an internal standard, typically with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of pazufloxacin. Each section details potential causes and provides actionable solutions.
Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak geometry can compromise the accuracy and precision of quantification.
-
Peak Tailing: Often observed with basic compounds like pazufloxacin due to interactions with acidic silanol groups on the silica-based column packing.
-
Solutions:
-
Mobile Phase pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of residual silanols. A pH above 6 is often effective. However, be mindful of the column's pH tolerance.
-
Use of an End-Capped Column: Employ a column with end-capping to minimize the number of free silanol groups.
-
Mobile Phase Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase to saturate the active sites on the stationary phase.
-
Lower Analyte Concentration: High concentrations of the analyte can lead to peak tailing. Dilute the sample if possible.
-
-
-
Peak Fronting: This is less common than tailing but can occur.
-
Solutions:
-
Sample Overload: Reduce the injection volume or the concentration of the sample.
-
Sample Solvent Incompatibility: Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.
-
-
-
Split Peaks: This can indicate a problem with the column or the sample introduction.
-
Solutions:
-
Column Contamination: A blocked column frit or contamination at the head of the column can cause peak splitting. Reverse-flush the column or replace the frit.
-
Sample Solvent Effect: Injecting a large volume of a strong solvent can cause the peak to split. Reduce the injection volume or use a weaker sample solvent.
-
-
Illustrative Data: Impact of Mobile Phase pH on Peak Tailing
| Mobile Phase pH | Pazufloxacin Peak Tailing Factor |
| 3.5 | 2.1 |
| 6.8 | 1.2 |
Inconsistent Internal Standard (IS) Response
The internal standard is crucial for correcting variability; therefore, its response should be consistent across all samples, including calibration standards and quality controls (QCs).[1]
-
Potential Causes & Solutions:
-
Inaccurate Pipetting: Ensure accurate and consistent addition of the IS to every sample. Use calibrated pipettes.
-
Matrix Effects: The ionization of the IS may be suppressed or enhanced by components in the biological matrix.[2] A stable isotope-labeled (SIL) internal standard for pazufloxacin (e.g., pazufloxacin-d4) is the best choice to compensate for matrix effects as it co-elutes and has nearly identical ionization properties to the analyte.[3]
-
Ionization Competition: At high concentrations, the analyte can compete with the IS for ionization, leading to a suppressed IS signal. Ensure the IS concentration is appropriate for the expected analyte concentration range.
-
Degradation of IS: Ensure the stability of the IS in the sample matrix and storage conditions.
-
Instrumental Issues: Inconsistent injection volumes or fluctuations in the mass spectrometer's source conditions can lead to variable IS responses.
-
Illustrative Data: Effect of Internal Standard Choice on Precision
| Internal Standard | Analyte | %RSD of QC Samples |
| Structural Analog (e.g., Enoxacin) | Pazufloxacin | 12.5% |
| Stable Isotope-Labeled (this compound) | Pazufloxacin | 3.8% |
High Matrix Effects (Ion Suppression or Enhancement)
Matrix effects occur when co-eluting endogenous components from the biological sample affect the ionization efficiency of the analyte and internal standard, leading to inaccurate results.[4][5]
-
Identification & Solutions:
-
Post-Column Infusion: This experiment can identify regions in the chromatogram where ion suppression or enhancement occurs.
-
Improved Sample Preparation: More rigorous sample cleanup, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can remove interfering matrix components more effectively than protein precipitation.
-
Chromatographic Separation: Modify the LC method to separate the analyte and IS from the matrix components that are causing the ion suppression or enhancement. This can involve changing the column, mobile phase composition, or gradient profile.
-
Use of a Stable Isotope-Labeled Internal Standard: A SIL IS is the most effective way to compensate for matrix effects, as it is affected in the same way as the analyte.[3]
-
Illustrative Data: Impact of Sample Preparation on Matrix Effect
| Sample Preparation Method | Matrix Effect (%) |
| Protein Precipitation | 45% (Suppression) |
| Solid-Phase Extraction (SPE) | 8% (Suppression) |
Poor Recovery of Pazufloxacin and/or Internal Standard
Low or inconsistent recovery during sample extraction can lead to poor sensitivity and reproducibility.
-
Potential Causes & Solutions:
-
Inefficient Extraction: Optimize the extraction solvent and pH. For protein precipitation, ensure a sufficient volume of cold organic solvent (e.g., acetonitrile or methanol) is used and that proteins are completely precipitated.
-
Analyte Adsorption: Pazufloxacin may adsorb to plasticware. Using low-binding tubes and pipette tips can help mitigate this.
-
Analyte Instability: Pazufloxacin may be unstable under certain pH or temperature conditions. Ensure samples are processed promptly and stored appropriately.[6][7]
-
Carryover
Carryover of the analyte or IS from a high-concentration sample to a subsequent blank or low-concentration sample can lead to inaccurate results, particularly at the lower limit of quantification (LLOQ).
-
Identification & Solutions:
-
Injector Contamination: The most common source of carryover is the autosampler. Optimize the needle wash procedure by using a strong organic solvent and increasing the wash volume and duration.
-
Column Carryover: If the carryover persists after optimizing the injector wash, it may be originating from the column. A longer gradient with a high percentage of organic solvent at the end of the run can help elute any retained compounds.
-
Injection of a Blank after High-Concentration Samples: In your run sequence, include blank injections after the highest calibration standard and high-concentration QC samples to assess carryover.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of internal standard for pazufloxacin quantification?
A1: The ideal internal standard is a stable isotope-labeled (SIL) version of pazufloxacin, such as this compound.[3] A SIL IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation, chromatography, and ionization, thus providing the most accurate correction for any variability. If a SIL IS is not available, a structural analog, such as another fluoroquinolone like enoxacin, can be used.[6] However, it is crucial to validate that the analog adequately mimics the behavior of pazufloxacin.
Q2: What are the common sample preparation techniques for pazufloxacin in plasma?
A2: The most common and straightforward technique is protein precipitation with a cold organic solvent like acetonitrile or methanol.[3][8] This method is fast and effective at removing the majority of proteins. For cleaner samples and to minimize matrix effects, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed.[9]
Q3: How can I confirm the identity of the pazufloxacin peak in my chromatogram?
A3: In LC-MS/MS, identity is confirmed by monitoring at least two multiple reaction monitoring (MRM) transitions for the analyte. The ratio of the quantifier ion to the qualifier ion should be consistent between the samples and a known standard.
Q4: My calibration curve for pazufloxacin is not linear. What could be the cause?
A4: Non-linearity can be caused by several factors:
-
Detector Saturation: If the concentration of the highest standard is too high, it can saturate the detector. Try extending the calibration range with lower concentrations or diluting the upper-level standards.
-
Matrix Effects: Inconsistent matrix effects across the concentration range can lead to non-linearity.
-
Inappropriate Internal Standard Concentration: If the IS concentration is too low, its signal may be suppressed at high analyte concentrations.
-
Cross-talk: There might be interference between the MRM transitions of the analyte and the internal standard.[10]
Q5: What are the typical storage conditions for pazufloxacin in plasma samples?
A5: For long-term storage, plasma samples should be kept at -20°C or, ideally, -80°C to ensure the stability of pazufloxacin.[7] For short-term storage (e.g., during sample processing), keeping the samples on ice or at 4°C is recommended. It is essential to perform and document stability studies for your specific matrix and storage conditions.[6]
Experimental Protocol: Quantification of Pazufloxacin in Human Plasma by LC-MS/MS
This protocol provides a general framework. It is essential to validate the method in your laboratory.
1. Materials and Reagents
-
Pazufloxacin reference standard
-
This compound (Internal Standard)
-
HPLC-grade methanol and acetonitrile
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of pazufloxacin and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the pazufloxacin stock solution in 50:50 methanol:water to create calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in 50:50 methanol:water.
3. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blanks, calibration standards, QCs, and unknown samples.
-
Pipette 100 µL of plasma into the appropriate tubes.
-
For calibration standards and QCs, add the corresponding pazufloxacin working solution.
-
Add 20 µL of the internal standard working solution to all tubes except the blank matrix.
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex mix and centrifuge briefly before placing in the autosampler.
4. LC-MS/MS Conditions
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Pazufloxacin: m/z 319.1 → 281.2 (Quantifier), m/z 319.1 → 262.1 (Qualifier)[3] |
| This compound: m/z 323.1 → 285.2[3] |
Visualizations
Caption: Workflow for Pazufloxacin Quantification in Plasma.
Caption: Troubleshooting Logic for Pazufloxacin Quantification.
References
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. LC-MS/MS analysis of pazufloxacin in human plasma and otorrhea: application to a pharmacokinetic study of ear drops | Yao Xue Xue Bao;(12): 1908-1913, 2020. | WPRIM [pesquisa.bvsalud.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Pazufloxacin-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of Pazufloxacin-d4.
Troubleshooting Guides
This section offers solutions to common problems encountered during the LC-MS/MS analysis of this compound.
Issue: Poor Signal Intensity or No Peak Detected
A common challenge in LC-MS/MS analysis is the lack of a discernible peak for the analyte of interest. This can stem from several factors, from sample preparation to instrument settings.
-
Sample Preparation: Ensure that the protein precipitation step was effective. Inadequate removal of plasma proteins can lead to ion suppression, where other molecules in the sample interfere with the ionization of this compound, reducing its signal.
-
Instrument Parameters: Verify that the mass spectrometer is operating in the correct ionization mode (positive ion mode for Pazufloxacin). Confirm that the correct precursor and product ions for this compound are being monitored.
-
System Suitability: Before running samples, inject a known concentration of a this compound standard to ensure the LC-MS/MS system is performing correctly. This helps to isolate whether the issue lies with the sample or the instrument.
Issue: High Background Noise or Interfering Peaks
High background noise can obscure the analyte peak, making accurate quantification difficult.
-
Mobile Phase: Ensure the mobile phase is freshly prepared using high-purity solvents (LC-MS grade). Contaminants in the mobile phase can contribute to high background noise. The use of 0.1% formic acid in the mobile phase can help to improve the ionization of Pazufloxacin.[1]
-
Sample Matrix: The biological matrix (e.g., plasma) can introduce endogenous compounds that interfere with the analysis. A thorough sample clean-up is crucial. If interference persists, chromatographic conditions may need to be adjusted to separate the interfering peaks from the this compound peak.
-
LC System: Check for leaks or contamination in the LC system, which can introduce noise.
Issue: Inconsistent or Drifting Retention Times
Consistent retention times are critical for reliable peak identification and integration.
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection. Insufficient equilibration can lead to shifts in retention time.
-
Mobile Phase Composition: Inconsistent mobile phase composition can cause retention time drift. Ensure accurate and consistent mixing of mobile phase components.
-
Column Temperature: Maintain a stable column temperature throughout the analytical run. Fluctuations in temperature can affect retention times.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for Pazufloxacin and this compound?
The recommended multiple reaction monitoring (MRM) transitions are as follows:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Pazufloxacin | 319.1 | 281.2 |
| This compound | 323.1 | 285.2 |
Source:[1]
Q2: What are good starting points for collision energy and cone voltage for this compound?
While optimal values should be determined empirically on your specific instrument, a validated method for Pazufloxacin provides the following as an excellent starting point for optimization. The parameters for the deuterated internal standard will be very similar.
| Parameter | Suggested Starting Value |
| Cone Voltage | 30 V |
| Collision Energy | 20 eV |
Q3: What is a suitable sample preparation method for analyzing Pazufloxacin in plasma?
A widely used and effective method is protein precipitation with acetonitrile.[1] A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: How can I assess the stability of Pazufloxacin in plasma samples?
To assess stability, analyze quality control (QC) samples at different conditions:
-
Freeze-Thaw Stability: Analyze QC samples after several freeze-thaw cycles.
-
Short-Term Stability: Store QC samples at room temperature for a defined period before analysis.
-
Long-Term Stability: Store QC samples at -20°C or -80°C for an extended period. The results should be compared to freshly prepared samples to determine the percentage of degradation.
Experimental Protocols
Protocol: Bioanalytical Method Validation for Pazufloxacin in Human Plasma by LC-MS/MS
This protocol outlines the key steps for validating an LC-MS/MS method for the quantification of Pazufloxacin in human plasma, using this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of Pazufloxacin and this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of working standard solutions of Pazufloxacin by diluting the stock solution with methanol:water (1:1, v/v) to create a calibration curve.
-
Prepare a working solution of the internal standard (this compound).
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
LC Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for separation.[1]
-
Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in methanol is recommended.[1]
-
Flow Rate: A typical flow rate is 0.3 mL/min.
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
4. Validation Parameters:
-
Selectivity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of Pazufloxacin and this compound.
-
Linearity: Construct a calibration curve using at least six non-zero concentrations. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. The accuracy should be within 85-115% (80-120% for the lower limit of quantification, LLOQ), and the precision (%CV) should be ≤ 15% (≤ 20% for the LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak areas of the analyte in post-extraction spiked plasma samples to those in neat solutions.
-
Recovery: Determine the extraction recovery by comparing the peak areas of the analyte from pre-extraction spiked plasma samples to those from post-extraction spiked samples.
-
Stability: Assess the stability of Pazufloxacin in plasma under various conditions as described in the FAQs.
Visualizations
Caption: Experimental workflow for the analysis of Pazufloxacin in plasma.
References
Technical Support Center: Pazufloxacin and Pazufloxacin-d4 Bioanalysis
Welcome to the technical support center for the bioanalysis of pazufloxacin and its stable isotope-labeled internal standard, Pazufloxacin-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to ion suppression in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of pazufloxacin?
Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous compounds in a biological sample interfere with the ionization of the target analyte (pazufloxacin) and its internal standard in the mass spectrometer's ion source.[1][2] This interference can lead to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[2] For pazufloxacin, a fluoroquinolone antibiotic often analyzed in complex biological matrices like plasma, ion suppression is a significant challenge that must be addressed to ensure reliable bioanalytical data.
Q2: How does a stable isotope-labeled internal standard like this compound help with ion suppression?
A stable isotope-labeled internal standard (SIL-IS) such as this compound is the gold standard for mitigating ion suppression. Since this compound is chemically identical to pazufloxacin, it co-elutes chromatographically and experiences the same degree of ion suppression. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.
Q3: What are the common sample preparation techniques to reduce ion suppression for pazufloxacin analysis?
The most common sample preparation techniques to minimize ion suppression for pazufloxacin and other fluoroquinolones in biological matrices are:
-
Protein Precipitation (PPT): A simple and rapid method where an organic solvent, typically acetonitrile, is added to the plasma sample to precipitate proteins.[3] While fast, it is often considered a "cruder" method and may result in significant remaining matrix components that can cause ion suppression.
-
Liquid-Liquid Extraction (LLE): A technique that separates the analyte from the sample matrix based on its differential solubility in two immiscible liquid phases. LLE can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): A highly effective technique that uses a solid sorbent to selectively adsorb the analyte from the sample matrix, while interfering compounds are washed away. SPE is generally considered the most effective method for removing matrix interferences and reducing ion suppression.[4]
Troubleshooting Guides
Issue 1: Significant Ion Suppression Observed with Protein Precipitation
If you are experiencing significant and variable ion suppression when using a protein precipitation method for pazufloxacin analysis, consider the following troubleshooting steps.
Diagram: Troubleshooting Ion Suppression with Protein Precipitation
Caption: Troubleshooting workflow for high ion suppression with PPT.
Detailed Steps:
-
Optimize the Protein Precipitation Protocol:
-
Solvent-to-Plasma Ratio: Experiment with different ratios of acetonitrile to plasma. A higher ratio (e.g., 4:1 or 5:1) may improve protein removal but could also dilute the sample.
-
Precipitating Solvent: While acetonitrile is common, other organic solvents like methanol or acetone, or even acidic precipitants like trichloroacetic acid, can be evaluated for their efficiency in removing proteins and reducing matrix effects.[5]
-
-
Transition to a More Effective Sample Preparation Method:
-
Solid-Phase Extraction (SPE): SPE is highly recommended for cleaner sample extracts. A detailed protocol for fluoroquinolones is provided below.
-
Liquid-Liquid Extraction (LLE): LLE can also offer a significant improvement over PPT in reducing matrix components. A general protocol adaptable for pazufloxacin is also provided.
-
Issue 2: Poor Recovery or Persistent Ion Suppression with Solid-Phase Extraction (SPE)
If you have implemented SPE but are still facing issues with recovery or ion suppression, the following guide can help you optimize your protocol.
Diagram: Optimizing Solid-Phase Extraction for Pazufloxacin
Caption: Workflow for optimizing an SPE protocol.
Detailed Steps:
-
Sorbent Selection: The choice of SPE sorbent is critical. For fluoroquinolones like pazufloxacin, mixed-mode cation-exchange cartridges have been shown to be effective in removing matrix components and providing good recoveries.[2] Polymer-based reversed-phase cartridges can also yield high recoveries.[2]
-
Optimize Wash Steps: The wash step is crucial for removing interfering compounds while retaining the analyte on the sorbent. A weak organic solvent or a buffered solution can be used. Experiment with different solvent strengths and compositions to maximize the removal of matrix components without causing premature elution of pazufloxacin.
-
Optimize Elution Solvent: The elution solvent should be strong enough to completely elute pazufloxacin from the sorbent. For fluoroquinolones, a mixture of methanol or acetonitrile with an acid (e.g., formic acid) or a base (e.g., ammonia) is often effective. The volume of the elution solvent should also be optimized to ensure complete recovery without excessive dilution.
Experimental Protocols
LC-MS/MS Parameters for Pazufloxacin and this compound
The following parameters have been successfully used for the analysis of pazufloxacin in human plasma and otorrhea.
Table 1: LC-MS/MS Conditions
| Parameter | Setting |
| LC Column | HSS T3 (50 mm × 2.1 mm, 1.8 µm) |
| Mobile Phase A | 1 mmol·L⁻¹ ammonium acetate in water with 0.1% formic acid |
| Mobile Phase B | Methanol |
| Elution | Gradient |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Pazufloxacin) | m/z 319.1 → 281.2 |
| MRM Transition (this compound) | m/z 323.1 → 285.2 |
This data is based on a published method for pazufloxacin analysis.
Protocol 1: Protein Precipitation (PPT)
This protocol is a simple and rapid method for sample preparation.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) - Adaptable for Pazufloxacin
This protocol is based on a method developed for other fluoroquinolones and can be adapted for pazufloxacin.[2]
-
Conditioning: Condition a mixed-mode cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 100 µL of plasma sample with 400 µL of 4% phosphoric acid and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonia in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.
-
Injection: Vortex and inject into the LC-MS/MS system.
Table 2: Comparison of SPE Sorbent Performance for Fluoroquinolones
| SPE Sorbent Type | Average Recovery (%) | Relative Standard Deviation (%) | Matrix Effect |
| Polymeric Reversed-Phase | 85 - 95 | < 10 | Moderate |
| Silica-Based Reversed-Phase | 70 - 85 | < 15 | Significant |
| Mixed-Mode Cation-Exchange | 62 - 85 | < 12 | Negligible |
Data adapted from a comparative study on fluoroquinolones.[2]
Protocol 3: Liquid-Liquid Extraction (LLE) - Adaptable for Pazufloxacin
This is a general LLE protocol that can be optimized for pazufloxacin.
-
To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard (this compound).
-
Add 50 µL of 1 M sodium hydroxide solution and vortex briefly.
-
Add 500 µL of an extraction solvent (e.g., a mixture of ethyl acetate and hexane, 9:1 v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 5,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
By following these guidelines and protocols, researchers can effectively troubleshoot and mitigate ion suppression issues in the bioanalysis of pazufloxacin and this compound, leading to more reliable and accurate pharmacokinetic and toxicokinetic data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. First liquid chromatography method for the simultaneous determination of levofloxacin, pazufloxacin, gatifloxacin, moxifloxacin and trovafloxacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
Enhancing Pazufloxacin Analysis Accuracy with Pazufloxacin-d4: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on utilizing Pazufloxacin-d4 as an internal standard to improve the accuracy and precision of pazufloxacin quantification in biological matrices. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist researchers in overcoming common challenges encountered during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard in my pazufloxacin analysis?
Using a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry. It offers several advantages over using a structural analog or no internal standard at all. Because this compound is chemically identical to pazufloxacin, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to significantly improved accuracy and precision in your results.
Q2: What are the optimal mass transitions for pazufloxacin and this compound in an LC-MS/MS analysis?
Based on validated methods, the recommended multiple reaction monitoring (MRM) transitions are:
These transitions should be optimized on your specific instrument to ensure maximum sensitivity and specificity.
Q3: Can the deuterium atoms on this compound exchange back with hydrogen atoms from the solvent?
While deuterium exchange is a potential concern with some deuterated standards, this compound is labeled on the cyclopropyl ring, which is a stable position less prone to back-exchange under typical reversed-phase LC-MS conditions.[2] However, it is always good practice to evaluate the stability of the internal standard during method development by incubating it in the mobile phase and matrix for extended periods.
Q4: What concentration of this compound should I use?
The concentration of the internal standard should be consistent across all samples (calibration standards, quality controls, and unknown samples) and should provide a strong, stable signal in the mass spectrometer. A common starting point is to use a concentration that is in the mid-range of the calibration curve for pazufloxacin.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of pazufloxacin using this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in this compound Signal | Inconsistent sample preparation; Pipetting errors; Instability of the internal standard in the autosampler. | Ensure consistent and reproducible sample preparation steps for all samples; Verify the accuracy and precision of all pipettes and automated liquid handlers; Evaluate the stability of the processed samples in the autosampler over the expected run time. |
| Poor Peak Shape for Pazufloxacin and/or this compound | Column contamination; Inappropriate mobile phase composition; Injection of sample in a solvent stronger than the mobile phase. | Use a guard column and ensure adequate sample cleanup to prevent matrix components from contaminating the analytical column; Optimize the mobile phase pH and organic content to ensure good peak shape; Reconstitute the final sample extract in a solvent that is of similar or weaker strength than the initial mobile phase.[3][4][5] |
| Interference Peak at the Mass Transition of this compound | Isotopic contribution from a high concentration of pazufloxacin; Presence of a co-eluting isobaric compound. | If high concentrations of pazufloxacin are expected, ensure that the chromatographic separation is sufficient to resolve the analyte from the internal standard; If an isobaric interference is suspected, modify the chromatographic method to separate the interfering compound or select a different fragment ion for the MRM transition. |
| Inaccurate Quantification at Low or High Concentrations | Non-linear detector response; Inappropriate calibration range; Suboptimal weighting of the calibration curve. | Ensure that the calibration range is appropriate for the expected sample concentrations and that the detector response is linear within this range; Use a weighted linear regression (e.g., 1/x or 1/x²) for the calibration curve to improve accuracy at the lower and upper ends of the range. |
Data Presentation
The use of a stable isotope-labeled internal standard like this compound significantly improves the precision and accuracy of the analytical method. The following tables summarize typical performance data for pazufloxacin analysis, illustrating the benefits of using an internal standard.
Table 1: Comparison of Method Precision with and without Internal Standard
| Parameter | Method without Internal Standard | Method with this compound |
| Intra-day Precision (%RSD) | 2.5 - 8.9% | < 5% |
| Inter-day Precision (%RSD) | 4.1 - 12.3% | < 7% |
Data is representative and compiled from typical bioanalytical method validation results.[6][7]
Table 2: Comparison of Method Accuracy with and without Internal Standard
| Parameter | Method without Internal Standard | Method with this compound |
| Accuracy (% Recovery) | 85 - 115% | 95 - 105% |
Data is representative and compiled from typical bioanalytical method validation results.[6][7]
Experimental Protocols
A detailed methodology for the analysis of pazufloxacin in human plasma using this compound is provided below.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[1]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A validated HPLC or UHPLC system.
-
Column: HSS T3 column (50 mm × 2.1 mm, 1.8 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: Methanol.[1]
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
MRM Transitions:
Visualizations
Caption: Experimental workflow for pazufloxacin analysis.
Caption: Role of this compound in improving analysis.
References
- 1. LC-MS/MS analysis of pazufloxacin in human plasma and otorrhea: application to a pharmacokinetic study of ear drops | Yao Xue Xue Bao;(12): 1908-1913, 2020. | WPRIM [pesquisa.bvsalud.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. shimadzu.at [shimadzu.at]
- 4. agilent.com [agilent.com]
- 5. zefsci.com [zefsci.com]
- 6. longdom.org [longdom.org]
- 7. media.neliti.com [media.neliti.com]
Technical Support Center: Pazufloxacin Analysis with Deuterium-Labeled Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing deuterium-labeled standards for the quantification of pazufloxacin.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges observed when using deuterium-labeled pazufloxacin as an internal standard in LC-MS/MS analysis?
Researchers may encounter several challenges when using deuterium-labeled pazufloxacin, including:
-
Isotopic Exchange (Back-Exchange): Deuterium atoms on the labeled standard can sometimes exchange with hydrogen atoms from the solvent or sample matrix. This is more likely to occur with deuterium labels on heteroatoms (like -OD, -ND, -SD) or acidic C-H groups. This can lead to a decrease in the signal of the labeled standard and an overestimation of the analyte concentration.
-
Chromatographic Shift: A slight difference in retention time between the analyte and the deuterium-labeled internal standard can occur, known as the "isotope effect." While usually minimal, significant shifts can affect the accuracy of quantification, especially with sharp chromatographic peaks.
-
Co-eluting Interferences: The presence of metabolites or other compounds in the sample matrix that have the same mass-to-charge ratio (m/z) as the internal standard can interfere with its signal.
-
Impurity in the Labeled Standard: The deuterium-labeled standard may contain a small amount of the unlabeled analyte (pazufloxacin). This can lead to an artificially high reading for the analyte, especially at low concentrations.
-
Stability Issues: Both pazufloxacin and its labeled standard may be susceptible to degradation under certain pH, light, or temperature conditions during sample preparation and storage.
Q2: How can I assess the isotopic stability of my deuterium-labeled pazufloxacin standard?
To assess isotopic stability, you can perform the following experiment:
-
Prepare a solution of the deuterium-labeled pazufloxacin standard in the final mobile phase or a relevant solvent.
-
Incubate this solution under various conditions that mimic your sample preparation and analysis workflow (e.g., different pH values, temperatures, and light exposure).
-
Analyze the samples at different time points using LC-MS/MS and monitor the signal intensity of the labeled standard. A significant decrease in signal over time may indicate isotopic exchange or degradation.
Q3: What is an acceptable level of unlabeled pazufloxacin impurity in the deuterium-labeled standard?
Ideally, the deuterium-labeled internal standard should be as pure as possible. However, a small amount of the unlabeled analyte is often present. The acceptable level of this impurity depends on the required sensitivity of the assay. For most applications, the contribution of the unlabeled analyte from the internal standard solution should be less than the lower limit of quantification (LLOQ) of the assay.
Troubleshooting Guide
Issue 1: Poor Peak Shape or Tailing for Pazufloxacin and its Labeled Standard
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Column Silanols | Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure pazufloxacin is in a single ionic state. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Contamination | Wash the column with a strong solvent or replace the column. |
Issue 2: High Variability in the Internal Standard Signal
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of all sample preparation steps, including protein precipitation and liquid-liquid extraction. |
| Matrix Effects | Optimize the sample cleanup procedure to remove interfering matrix components. Consider using a different ionization source or modifying the LC gradient. |
| Instability in Autosampler | Ensure the autosampler temperature is controlled and minimize the time samples spend in the autosampler before injection. |
Issue 3: Inaccurate Quantification at Low Concentrations
| Potential Cause | Troubleshooting Step |
| Contribution from Unlabeled Analyte in Standard | Prepare a "zero sample" (blank matrix spiked only with the internal standard) to assess the contribution of the unlabeled analyte. Subtract this contribution from the measured analyte concentration in your samples. |
| Adsorption to Vials or Tubing | Use silanized vials and PEEK tubing to minimize non-specific binding. |
| Ion Suppression | Dilute the sample or improve the sample cleanup procedure to reduce matrix effects. |
Experimental Protocols
Protocol 1: Sample Preparation for Pazufloxacin Analysis in Plasma
-
To 100 µL of plasma, add 20 µL of the deuterium-labeled pazufloxacin internal standard solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Workflow for plasma sample preparation.
Pazufloxacin-d4 Purity and Quantification: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding purity issues of Pazufloxacin-d4 and their impact on analytical quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in quantitative analysis?
This compound is a deuterated form of Pazufloxacin, a fluoroquinolone antibiotic.[1] It is commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of Pazufloxacin in biological matrices.[2][3] The key advantage of using a stable isotope-labeled internal standard like this compound is that it shares very similar physicochemical properties with the analyte (Pazufloxacin). This similarity helps to compensate for variations during sample preparation, chromatography, and ionization, leading to more accurate and reproducible results.[4][5]
Q2: What are the common purity issues associated with this compound?
Purity issues with this compound can be categorized into two main types:
-
Chemical Purity: This refers to the presence of impurities other than this compound itself. These can be residual starting materials, byproducts from the synthesis of Pazufloxacin, or degradation products.[6][7]
-
Isotopic Purity: This relates to the isotopic composition of the this compound molecule. Ideally, all intended hydrogen atoms are replaced by deuterium. However, incomplete deuteration can result in the presence of molecules with fewer deuterium atoms (e.g., d1, d2, d3) and even the unlabeled Pazufloxacin (d0).[2][8] Isotopic purity is crucial as the presence of unlabeled Pazufloxacin in the internal standard can lead to an overestimation of the analyte concentration.[6]
Q3: How can impurities in this compound affect the quantification of Pazufloxacin?
Impurities in this compound can significantly impact the accuracy and precision of quantitative assays.[2][6] Here's how:
-
Presence of Unlabeled Pazufloxacin: If the this compound internal standard is contaminated with unlabeled Pazufloxacin, it will contribute to the analyte's signal, leading to artificially inflated concentration values. This is particularly problematic at the lower limit of quantification (LLOQ).[6]
-
Co-eluting Impurities: Impurities that have a similar mass-to-charge ratio (m/z) and retention time as Pazufloxacin or this compound can interfere with their detection, leading to inaccurate measurements.
-
Ion Suppression or Enhancement: Impurities can affect the ionization efficiency of the analyte or the internal standard in the mass spectrometer's ion source, a phenomenon known as the matrix effect. This can lead to underestimation or overestimation of the analyte concentration.[9]
-
Isotopic Instability (H/D Exchange): In some cases, deuterium atoms can exchange with hydrogen atoms from the solvent (e.g., mobile phase) during the analytical process. This "back-exchange" can alter the isotopic distribution of the internal standard and affect the accuracy of quantification.[3][10]
Q4: What are the regulatory expectations for the purity of internal standards like this compound?
Regulatory agencies like the U.S. Food and Drug Administration (FDA) have guidelines for bioanalytical method validation that emphasize the importance of using well-characterized internal standards.[11][12] While specific percentage purity values may not be universally mandated, the guidance generally requires that the internal standard has the highest possible purity and that any impurities do not interfere with the quantification of the analyte.[13] It is crucial to demonstrate the absence of cross-interference between the analyte and the internal standard.[5]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the quantification of Pazufloxacin when using this compound as an internal standard.
Problem 1: Inaccurate or Inconsistent Results
| Possible Cause | Troubleshooting Steps |
| This compound Purity Issues | 1. Verify Certificate of Analysis (CoA): Review the CoA for information on chemical and isotopic purity. 2. Assess Isotopic Purity: Use high-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the isotopic distribution and check for the presence of unlabeled Pazufloxacin. 3. Analyze for Chemical Impurities: Use a high-resolution LC-MS method to screen for known Pazufloxacin impurities in the internal standard solution. |
| Internal Standard Concentration | 1. Verify Stock Solution Concentration: Re-prepare the this compound stock solution and verify its concentration. 2. Optimize Working Concentration: Ensure the internal standard response is appropriate and consistent across the calibration curve. |
| Matrix Effects | 1. Perform Post-column Infusion Experiment: To identify regions of ion suppression or enhancement in the chromatogram. 2. Evaluate Different Extraction Methods: Test solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation to minimize matrix effects. |
| H/D Back-Exchange | 1. Modify LC Conditions: Use a mobile phase with a non-protic organic solvent or a lower pH to minimize back-exchange.[14] 2. Evaluate Different Deuterated Positions: If possible, use an internal standard with deuterium labels on more stable positions of the molecule. |
Problem 2: High Background Signal at the Analyte's m/z
| Possible Cause | Troubleshooting Steps |
| Contamination of this compound with Unlabeled Pazufloxacin | 1. Analyze a "Blank" with Internal Standard: Prepare a sample with only the internal standard solution and analyze it. A significant peak at the m/z of Pazufloxacin indicates contamination. 2. Quantify the Unlabeled Impurity: Use a calibrated method to determine the percentage of unlabeled Pazufloxacin in the this compound. |
| Carryover | 1. Inject Blank Samples: Inject blank solvent or matrix samples after a high concentration standard to check for carryover on the LC-MS system. 2. Optimize Wash Solvents: Use stronger wash solvents in the autosampler to minimize carryover. |
Data Presentation
Table 1: Common Impurities of Pazufloxacin
This table lists some of the known process-related impurities and degradation products of Pazufloxacin. These impurities should be monitored in both the analyte and the this compound internal standard.
| Impurity Name | CAS Number | Molecular Formula |
| Pazufloxacin Ethyl Ester | 127046-18-8 | C₁₈H₁₉FN₂O₄ |
| (S)-10-(1-aminocyclopropyl)-9-fluoro-3-methyl-2H-[2][8]oxazino[2,3,4-ij]quinolin-7(3H)-one | 143457-45-8 | C₁₆H₁₅FN₂O₂ |
| Pazufloxacin Impurity 10 | - | C₁₆H₁₄FNO₇ |
| Racemic Pazufloxacin | 136905-87-8 | C₁₆H₁₅FN₂O₄ |
Data sourced from commercial suppliers of pharmaceutical impurities.[6][15][16]
Table 2: Hypothetical Impact of Unlabeled Pazufloxacin Impurity in this compound on Quantification Accuracy
This table illustrates the potential overestimation of Pazufloxacin concentration at different levels due to the presence of 1% unlabeled Pazufloxacin in the this compound internal standard.
| True Pazufloxacin Concentration (ng/mL) | Contribution from IS Impurity (ng/mL) | Measured Pazufloxacin Concentration (ng/mL) | % Inaccuracy |
| 1 (LLOQ) | 0.2 | 1.2 | +20% |
| 10 | 0.2 | 10.2 | +2% |
| 100 | 0.2 | 100.2 | +0.2% |
| 1000 (ULOQ) | 0.2 | 1000.2 | +0.02% |
This is a hypothetical table to demonstrate the principle. The actual impact will depend on the concentration of the internal standard used.
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity of this compound by LC-HRMS
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 µg/mL.
-
LC-HRMS Analysis:
-
LC System: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is suitable for separating Pazufloxacin.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) can be used.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is required to resolve the different isotopologues.
-
Data Acquisition: Acquire data in full scan mode with high resolution (>60,000).
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z of this compound and the potential unlabeled (d0) and lower deuterated species (d1, d2, d3).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula:
-
Protocol 2: Quantification of Pazufloxacin in Plasma using LC-MS/MS with this compound Internal Standard
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of this compound working solution (e.g., 500 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: HPLC or UHPLC system.
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
MRM Transitions:
-
Pazufloxacin: e.g., m/z 319.1 -> 281.2
-
This compound: e.g., m/z 323.1 -> 285.2
-
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of Pazufloxacin to this compound against the concentration of the calibration standards.
-
Determine the concentration of Pazufloxacin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Mechanism of action of Pazufloxacin.
Caption: Troubleshooting workflow for this compound quantification issues.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. nebiolab.com [nebiolab.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. geek-forcenetwork.co.uk [geek-forcenetwork.co.uk]
- 10. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fast Reversed-Phase Liquid Chromatography to Reduce Back Exchange and Increase Throughput in H/D Exchange Monitored by FT-ICR Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. veeprho.com [veeprho.com]
- 16. cymitquimica.com [cymitquimica.com]
Best practices for preparing Pazufloxacin-d4 stock solutions
This technical support center provides best practices, troubleshooting advice, and frequently asked questions for the preparation and handling of Pazufloxacin-d4 stock solutions. Designed for researchers, scientists, and drug development professionals, this guide aims to ensure the accuracy and reproducibility of your experiments.
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol outlines a standard procedure for preparing a this compound stock solution.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the compound's stability.
-
Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 418.43 g/mol ), you would add 239 µL of DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 40°C) and sonication can be used to aid dissolution if necessary.[1]
-
Sterilization (Optional): If required for your application, sterile-filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored vials to minimize freeze-thaw cycles and light exposure. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its non-deuterated form, Pazufloxacin mesylate.
| Parameter | Value | Notes |
| Molecular Weight | 418.43 g/mol | For this compound mesylate. |
| Solubility in DMSO | 55 mg/mL (132.72 mM)[1] to 82 mg/mL (197.87 mM)[2] | Data for Pazufloxacin mesylate. Sonication is recommended to aid dissolution.[1] Moisture-absorbing DMSO reduces solubility.[2] |
| Solubility in Water | 82 mg/mL | Data for Pazufloxacin mesylate.[2] |
| Solubility in Ethanol | 7 mg/mL | Data for Pazufloxacin mesylate.[2] |
| Powder Storage | -20°C for up to 3 years | Store in a dry, dark place. |
| Stock Solution Storage | -20°C for 1 month, -80°C for up to 1 year | Aliquoting is recommended to avoid repeated freeze-thaw cycles.[2] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve completely. | The solution may be supersaturated, or the incorrect solvent is being used. The DMSO used may have absorbed moisture. | Confirm the solubility limits in the chosen solvent. Use fresh, anhydrous DMSO.[2] Gentle warming (not exceeding 40°C) or sonication can also be applied to facilitate dissolution.[1] |
| Precipitate forms after freezing and thawing. | The compound may have limited stability in the chosen solvent at freezing temperatures, or the concentration is too high. | Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[2] If precipitation persists, consider preparing a fresh stock solution and using it immediately. |
| Inconsistent experimental results. | The stock solution may have degraded due to improper storage (e.g., exposure to light, frequent freeze-thaw cycles). | Prepare fresh stock solutions regularly. Store aliquots in amber-colored vials and protect from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2] |
| The powder appears clumpy or discolored. | The compound may have absorbed moisture or degraded due to improper storage. | Do not use the compound if its appearance is compromised. Contact the supplier for a replacement. Ensure the vial is brought to room temperature before opening to prevent moisture condensation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Anhydrous DMSO is a commonly recommended solvent due to the high solubility of the related compound, Pazufloxacin mesylate.[1][2] For specific applications, other solvents like water or ethanol may be used, but with lower solubility.[2] One supplier also offers a pre-made solution in acetonitrile, suggesting its viability as a solvent.
Q2: How should I store the solid this compound and its stock solutions?
A2: Solid this compound should be stored at -20°C in a dry, dark environment.[1] Stock solutions should be aliquoted and stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to one year).[2]
Q3: Can I repeatedly freeze and thaw my this compound stock solution?
A3: It is highly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound and precipitation.[2] It is best practice to aliquot the stock solution into single-use volumes.
Q4: Is it necessary to sterile-filter the stock solution?
A4: If the stock solution is intended for use in cell culture or other sterile applications, it is advisable to filter it through a 0.22 µm DMSO-compatible syringe filter.
Q5: My DMSO is not anhydrous. Can I still use it?
A5: It is strongly recommended to use anhydrous DMSO, as moisture can reduce the solubility of Pazufloxacin mesylate and potentially promote degradation of the compound.[2]
Experimental Workflow
Caption: Workflow for Preparing this compound Stock Solution.
References
Minimizing variability in bioanalytical methods with Pazufloxacin-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability when using Pazufloxacin-d4 as an internal standard in bioanalytical methods.
Troubleshooting Guide
Variability in the response of the internal standard (IS), this compound, can compromise the accuracy and precision of bioanalytical data. This guide provides a structured approach to identifying and resolving common issues.
Initial Assessment of Internal Standard Variability
A crucial first step in troubleshooting is to characterize the nature of the variability. The two main categories are:
-
Sporadic Variability: Random, infrequent anomalous IS responses for individual samples.
-
Systematic Variability: Consistent, predictable anomalous IS responses for a group of samples or across an entire run.
Troubleshooting Sporadic Variability (Outliers)
| Potential Cause | Recommended Action(s) |
| Pipetting or Dispensing Error | - Review sample preparation records for any documented errors.- Re-prepare and re-inject the affected sample(s) if possible.- Ensure pipettes are properly calibrated and maintained. |
| Incomplete Sample Extraction | - Visually inspect samples for any undissolved material or phase separation issues.- Optimize the extraction procedure (e.g., vortexing time, solvent volume).- Re-extract and re-inject the sample(s). |
| Injector Malfunction | - Check the autosampler for any air bubbles in the syringe or sample loop.- Perform an injector wash or prime cycle.- Run a system suitability test to assess injector precision. |
| Matrix Effects in a Single Sample | - Dilute the sample with the blank matrix and re-inject.- Investigate the sample's collection and handling history for any anomalies. |
Troubleshooting Systematic Variability
| Potential Cause | Recommended Action(s) |
| Inconsistent Internal Standard Spiking | - Prepare a fresh internal standard spiking solution.- Verify the concentration and purity of the this compound stock solution.- Ensure consistent and accurate addition of the IS to all samples, standards, and quality controls (QCs). |
| Matrix Effects | - Evaluate matrix effects by comparing the IS response in neat solutions versus matrix-based samples.- Optimize the sample preparation method to remove interfering matrix components (e.g., use solid-phase extraction instead of protein precipitation).- Adjust the chromatographic conditions to separate the analyte and IS from co-eluting matrix components. |
| Ion Suppression or Enhancement | - Infuse a constant concentration of Pazufloxacin while injecting a blank matrix extract to identify regions of ion suppression or enhancement in the chromatogram.- Modify the chromatographic method to ensure the analyte and IS elute in a region with minimal matrix effects. |
| LC-MS/MS System Instability | - Monitor system pressure for any fluctuations.- Check for leaks in the LC system.- Clean the ion source and mass spectrometer inlet.- Perform a system calibration and tune the mass spectrometer. |
| Degradation of this compound | - Assess the stability of this compound in the stock solution and in the processed samples under the experimental conditions.- Prepare fresh stock and working solutions. |
| Cross-talk from Analyte to IS | - Ensure that the mass spectrometer resolution is adequate to distinguish between the analyte and this compound.- Check for in-source fragmentation of the analyte that could produce an ion with the same m/z as the IS. |
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound preferred over a structural analog?
A1: Stable isotope-labeled internal standards (SIL-IS) such as this compound are considered the "gold standard" for quantitative bioanalysis.[1] Because they are chemically and structurally almost identical to the analyte (Pazufloxacin), they exhibit very similar behavior during sample preparation, chromatography, and ionization.[2] This close similarity allows the SIL-IS to effectively compensate for variability arising from matrix effects, extraction efficiency, and instrument response, leading to more accurate and precise results.[1] Structural analogs may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, which can lead to less reliable data.[1]
Q2: What are the key properties of this compound to consider for bioanalytical method development?
A2: The following table summarizes key properties of this compound mesylate:
| Property | Value |
| Chemical Formula | C₁₆H₁₁D₄FN₂O₄ · CH₄O₃S |
| Molecular Weight | 418.43 g/mol |
| Unlabelled CAS Number | 163680-77-1 |
| Deuterium Incorporation | 4 Deuterium atoms |
Source:[3]
Q3: How can I assess the purity of my this compound internal standard?
A3: The purity of the this compound internal standard is critical to avoid interference with the quantification of the analyte. The presence of unlabeled Pazufloxacin in the deuterated standard can lead to an overestimation of the analyte concentration.[4] To assess purity, you can perform an LC-MS/MS analysis of a high-concentration solution of this compound and monitor for the signal of the unlabeled analyte. The response of the unlabeled analyte should be negligible, typically less than 0.1% of the deuterated standard's response.
Q4: What are the acceptance criteria for internal standard response variability in a bioanalytical run?
A4: While there are no universally mandated acceptance criteria, a common practice is to establish internal standard response limits based on the variability observed in the calibration standards and quality control samples. A general guideline is that the internal standard response for any given sample should be within ±50% of the mean response of the calibration standards and QCs in the same run. However, it is more important to investigate trends and patterns in the IS response rather than relying solely on a fixed numerical cutoff.
Q5: What should I do if I observe a consistent drift in the internal standard signal throughout an analytical run?
A5: A consistent drift in the this compound signal can indicate a problem with the LC-MS/MS system. Potential causes include:
-
Changes in spray stability: Clean the ESI probe and ion transfer capillary.
-
Temperature fluctuations: Ensure the column compartment and laboratory environment are temperature-controlled.
-
Mobile phase composition changes: Prepare fresh mobile phases and ensure proper mixing.
-
Detector fatigue: This is less common with modern instruments but can occur over time.
Experimental Protocols
Representative LC-MS/MS Method for Pazufloxacin Analysis
This protocol provides a general framework for the analysis of Pazufloxacin using this compound as an internal standard. Optimization will be required for specific matrices and instrumentation.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, serum, or urine sample in a microcentrifuge tube, add 300 µL of acetonitrile containing this compound at a concentration of 50 ng/mL.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
2. LC-MS/MS Parameters
| Parameter | Recommended Condition |
| LC Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Pazufloxacin: m/z 362.1 → 318.1this compound: m/z 366.1 → 322.1 |
Note: The specific m/z transitions should be optimized for your instrument.
Visualizations
Caption: Mechanism of action of Pazufloxacin.
Caption: Bioanalytical workflow using this compound.
Caption: Troubleshooting logic for IS variability.
References
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of Pazufloxacin: LC-MS/MS vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical compounds is paramount. This guide provides a detailed comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for pazufloxacin, utilizing pazufloxacin-d4 as an internal standard, against alternative analytical techniques, namely Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet (UV) Spectrophotometry.
This comparison is based on reported experimental data to assist in selecting the most appropriate method for specific research or quality control needs.
Performance Comparison of Analytical Methods
The choice of an analytical method hinges on a balance of sensitivity, specificity, accuracy, and precision. The following tables summarize the key performance parameters of the LC-MS/MS method alongside RP-HPLC and UV-spectrophotometry for the quantification of pazufloxacin.
Table 1: LC-MS/MS Method Validation Data
| Validation Parameter | Result |
| Linearity Range | 0.010 - 8.00 ng/mL (in plasma) |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy | |
| Intra-day | 90.0% to 109% |
| Inter-day | 93.4% to 108% |
| Precision (% CV) | |
| Intra-day | 1.70% to 11.2% |
| Inter-day | 0.290% to 5.30% |
| Lower Limit of Quantification (LLOQ) | 0.010 ng/mL (in plasma) |
| Recovery | 77.0% to 105% |
| Matrix Effect | Ion suppression or enhancement normalized by internal standard |
Note: Accuracy and precision data are representative of typical validated multi-antibiotic UPLC-MS/MS assays and provide an expected performance range.[1][2]
Table 2: Alternative Methods Validation Data
| Validation Parameter | RP-HPLC Method | UV Spectrophotometry Method |
| Linearity Range | 5 - 25 µg/mL | 2 - 12 µg/mL |
| Correlation Coefficient (r²) | 0.998 | 0.9905 |
| Accuracy (% Recovery) | 99.98 %±0.141 | 99.82% to 100.13% |
| Precision (% RSD) | < 3% | Intra-day & Inter-day minimal variability |
| Limit of Detection (LOD) | 0.8 µg/mL | Not Reported |
| Limit of Quantification (LOQ) | 2.4 µg/mL | Not Reported |
Data for RP-HPLC and UV Spectrophotometry methods are compiled from published studies.[1][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods.
LC-MS/MS Method with this compound
This method offers high sensitivity and specificity, making it ideal for bioanalytical applications where low concentrations of the drug are expected.
Sample Preparation:
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard solution.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 5 µL aliquot into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
LC System: Waters ACQUITY UPLC system
-
Column: ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometer: Waters Xevo TQ-S
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Pazufloxacin: m/z 319.1 → 281.2
-
This compound: m/z 323.1 → 285.2
-
RP-HPLC Method
A robust and widely used technique for routine quality control of pharmaceutical formulations.
Sample Preparation:
-
Dilute the sample containing pazufloxacin with the mobile phase to achieve a concentration within the linear range (5-25 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject a 20 µL aliquot into the HPLC system.
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II
-
Column: Kromasil C18 (250 × 4.6 mm, 5 µm)
-
Mobile Phase: Methanol: 0.05 M phosphate buffer (pH 3) (20:80 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 246 nm
UV Spectrophotometry Method
A simple and cost-effective method suitable for the quantification of pazufloxacin in bulk and simple dosage forms.
Sample Preparation:
-
Accurately weigh and dissolve the pazufloxacin sample in 0.1N HCl to obtain a stock solution.
-
Prepare a series of dilutions from the stock solution to fall within the linear range (2-12 µg/mL).
Spectrophotometric Conditions:
-
Spectrophotometer: Shimadzu UV-1800
-
Solvent: 0.1N Hydrochloric Acid
-
Wavelength: 249 nm
Method Comparison and Recommendations
The LC-MS/MS method stands out for its superior sensitivity and specificity, attributed to the use of a deuterated internal standard and mass spectrometric detection. This makes it the method of choice for pharmacokinetic and bioequivalence studies where trace levels of pazufloxacin need to be accurately measured in complex biological matrices like plasma. The use of this compound effectively compensates for matrix effects and variations in sample processing, leading to high accuracy and precision.
The RP-HPLC method offers a good balance of performance and accessibility. While less sensitive than LC-MS/MS, it provides reliable and reproducible results for the analysis of pharmaceutical formulations where the concentration of pazufloxacin is relatively high. Its operational simplicity and lower cost make it well-suited for routine quality control applications.
The UV Spectrophotometry method is the simplest and most economical of the three. However, it is also the least specific and may be prone to interference from excipients or other UV-absorbing compounds in the sample matrix. Its application is generally limited to the analysis of pure pazufloxacin or simple formulations where interferences are minimal.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the analytical processes, the following diagrams are provided.
Caption: Workflow for Pazufloxacin Quantification by LC-MS/MS.
Caption: Decision tree for selecting an analytical method.
References
- 1. Development and validation of an UPLC-MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an UPLC–MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Head-to-Head Battle of Internal Standards: Pazufloxacin-d4 and its Alternatives in Bioanalysis
In the precise world of bioanalysis, the choice of an internal standard can be the linchpin of a robust and reliable quantitative assay. For the fluoroquinolone antibiotic pazufloxacin, the deuterium-labeled analogue, Pazufloxacin-d4, is often the go-to internal standard, particularly for sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. However, other non-isotopically labeled compounds, such as enoxacin and probenecid, have also been employed. This guide provides a comparative overview of this compound against these alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate internal standard for their specific analytical needs.
The Gold Standard: this compound
Deuterium-labeled internal standards are widely considered the gold standard in quantitative mass spectrometry. By incorporating stable isotopes, this compound exhibits nearly identical physicochemical properties to the unlabeled analyte, pazufloxacin. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery and matrix effects.
Performance Data
Recent studies utilizing this compound as an internal standard for the quantification of pazufloxacin in biological matrices have demonstrated excellent performance in terms of accuracy, precision, and managing matrix effects.
| Parameter | Performance | Matrix | Method |
| Accuracy | 99.57% to 115.60%[1][2] | CRRT Filtrate | UHPLC-MS/MS |
| Precision (Intra-day CV) | ≤11.06%[1] | CRRT Filtrate | UHPLC-MS/MS |
| Precision (Inter-day CV) | ≤10.65%[1] | CRRT Filtrate | UHPLC-MS/MS |
| Recovery | >87.20%[1][2] | CRRT Filtrate | UHPLC-MS/MS |
| Linearity (R²) | ≥0.9971[1] | CRRT Filtrate | UHPLC-MS/MS |
Experimental Protocol: LC-MS/MS Quantification of Pazufloxacin using this compound
This protocol outlines a typical LC-MS/MS method for the quantification of pazufloxacin in human plasma and otorrhea.[3]
1. Sample Preparation:
-
To 100 µL of plasma or otorrhea sample, add 20 µL of this compound internal standard solution (concentration to be optimized).
-
Precipitate proteins by adding 400 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: HSS T3 column (50 mm × 2.1 mm, 1.8 µm)[3]
-
Mobile Phase: Gradient elution with methanol and 1 mmol·L⁻¹ ammonium acetate aqueous solution (containing 0.1% formic acid)[3]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Ion Transitions:
The Structural Analogue Alternative: Enoxacin
When a stable isotope-labeled internal standard is not available or cost-prohibitive, a structurally similar compound, or analogue, can be a viable alternative. Enoxacin, another fluoroquinolone antibiotic, has been successfully used as an internal standard for the quantification of pazufloxacin by High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.
Performance Data
The use of enoxacin as an internal standard has yielded acceptable results for accuracy and precision in HPLC-based methods.
| Parameter | Performance | Matrix | Method |
| Accuracy | 90-120%[4] | Plasma & Urine | HPLC-UV/Fluorescence |
| Precision (RSD) | < 10%[4] | Plasma & Urine | HPLC-UV/Fluorescence |
| Recovery | 80-110%[4] | Plasma & Urine | HPLC-UV/Fluorescence |
Experimental Protocol: HPLC Quantification of Pazufloxacin using Enoxacin
The following protocol details an HPLC method for pazufloxacin quantification in human plasma and urine using enoxacin as the internal standard.[4]
1. Sample Preparation:
-
To 0.5 mL of plasma or urine, add 50 µL of enoxacin internal standard solution.
-
Perform solid-phase extraction (SPE) for sample clean-up.
-
Elute the analytes and evaporate the eluent to dryness.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 column
-
Mobile Phase: Optimized mixture of methanol and phosphate buffer.
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence or UV detector (wavelength optimized for pazufloxacin and enoxacin).
The Co-administered Drug Approach: Probenecid
In some instances, a co-administered drug that is structurally unrelated to the analyte can be used as an internal standard. Probenecid has been utilized for the quantification of pazufloxacin in biological fluids. While less ideal than a stable isotope-labeled or structural analogue internal standard, this approach can be effective if carefully validated.
Performance Data
Limited publicly available data specifically details the performance of probenecid as an internal standard for pazufloxacin with respect to modern validation parameters like matrix effect. However, a study mentions its use in an HPLC method for determining pazufloxacin concentrations in saliva, gingival crevicular fluid, and serum.[5]
Experimental Protocol: HPLC Quantification of Pazufloxacin using Probenecid
The following is a general outline based on a described HPLC method.[5]
1. Sample Preparation:
-
To a known volume of biological fluid, add a fixed amount of probenecid internal standard solution.
-
Employ a solid-phase extraction technique for sample clean-up.
2. Chromatographic Conditions:
-
Column: Agilent Poroshell SB-C18 column (50mm × 4.6mm i.d., 2.7μm)[5]
-
Mobile Phase: Optimized gradient elution.
-
Flow Rate: 0.9 mL/min[5]
-
Detection: Electrospray ionization in negative ion mode with multiple reaction monitoring.[5]
Conclusion: Making the Right Choice
The selection of an internal standard is a critical decision in the development of a quantitative bioanalytical method.
-
This compound stands out as the superior choice, especially for LC-MS/MS applications. Its isotopic labeling ensures the most accurate and precise results by effectively compensating for experimental variability, including matrix effects.
-
Enoxacin presents a viable and cost-effective alternative for HPLC-based methods. As a structural analogue, it can provide reliable quantification, provided the method is thoroughly validated to ensure it adequately tracks the analyte's behavior.
-
Probenecid , while having been used, represents a less ideal choice. The significant structural differences between probenecid and pazufloxacin mean it may not behave identically during sample processing and analysis, potentially leading to less accurate results. Its use would require extensive validation to demonstrate its suitability.
For researchers aiming for the highest level of accuracy and regulatory compliance, particularly in pharmacokinetic and clinical studies, this compound is the recommended internal standard. However, for less demanding applications or when using HPLC with UV or fluorescence detection, enoxacin can be a well-justified and effective alternative.
References
- 1. UHPLC–MS/MS method for simultaneous quantification of doripenem, meropenem, ciprofloxacin, levofloxacin, pazufloxacin, linezolid, and tedizolid in filtrate during continuous renal replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS analysis of pazufloxacin in human plasma and otorrhea: application to a pharmacokinetic study of ear drops | Yao Xue Xue Bao;(12): 1908-1913, 2020. | WPRIM [pesquisa.bvsalud.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards for the Bioanalytical Cross-Validation of Pazufloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of Pazufloxacin, with a focus on the cross-validation of different internal standards. The selection of an appropriate internal standard (IS) is critical for the accuracy, precision, and robustness of bioanalytical methods. This document presents supporting experimental data and detailed methodologies to aid researchers in selecting the most suitable IS for their specific applications.
Introduction to Bioanalytical Method Validation and Internal Standards
Bioanalytical method validation is a crucial process in drug development that demonstrates that a particular analytical method is suitable for its intended purpose. A key component of robust bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), is the use of an internal standard. An ideal IS mimics the analyte's behavior throughout the sample preparation and analysis process, compensating for potential variability and improving the reliability of the results.
The most widely accepted type of internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Pazufloxacin-d4 for Pazufloxacin analysis. However, the availability and cost of SIL standards can be prohibitive. In such cases, a structural analog, another compound with similar physicochemical properties to the analyte, can be used. This guide compares the performance of this compound with an alternative structural analog internal standard, Enoxacin.
Comparative Analysis of Bioanalytical Methods
This section details the experimental protocols and validation data for two distinct bioanalytical methods for Pazufloxacin: one utilizing this compound as the internal standard and the other employing Enoxacin.
Method 1: Pazufloxacin with this compound as Internal Standard
This method utilizes a stable isotope-labeled internal standard, which is considered the gold standard in quantitative bioanalysis due to its similar extraction recovery and ionization response to the analyte.
Experimental Protocol:
-
Sample Preparation: Protein precipitation is performed on plasma and otorrhea samples using acetonitrile.
-
Chromatographic Separation: An HSS T3 column (50 mm × 2.1 mm, 1.8 μm) is used with a gradient elution. The mobile phase consists of methanol and 1 mmol·L-1 ammonium acetate aqueous solution containing 0.1% formic acid.
-
Mass Spectrometric Detection: Analysis is carried out using a liquid chromatography-tandem mass spectrometer with an electrospray ionization interface. The ion transitions monitored are m/z 319.1→281.2 for Pazufloxacin and m/z 323.1→285.2 for this compound.[1]
Quantitative Validation Data:
| Parameter | Plasma | Otorrhea |
| Linearity Range | 0.0100 - 8.00 ng·mL-1 | 0.500 - 1000 ng·mg-1 |
| Intra-day Precision | Meets acceptable criteria | Meets acceptable criteria |
| Inter-day Precision | Meets acceptable criteria | Meets acceptable criteria |
| Intra-day Accuracy | Meets acceptable criteria | Meets acceptable criteria |
| Inter-day Accuracy | Meets acceptable criteria | Meets acceptable criteria |
Table 1: Summary of validation parameters for the bioanalytical method of Pazufloxacin using this compound as an internal standard.[1]
Method 2: Pazufloxacin Mesilate with Enoxacin as Internal Standard
This method employs a structural analog, Enoxacin, as the internal standard. Enoxacin is another fluoroquinolone antibiotic with similar chemical properties to Pazufloxacin.
Experimental Protocol:
-
Sample Preparation: For plasma samples, protein precipitation is carried out using hydrochloric acid. Urine samples are diluted and centrifuged before injection.
-
Chromatographic Separation: A reversed-phase HPLC method is performed on a Zorbax SB-C18 column. The mobile phase is an isocratic mixture of an acetonitrile aqueous solution containing 0.5% phosphoric acid and 1% triethylamine (20:80). The flow rate is 1.0 mL·min−1.
-
Detection: Detection is performed using a UV detector at a wavelength of 245 nm.[2]
Quantitative Validation Data:
| Parameter | Plasma | Urine |
| Sensitivity | 0.02 µg·mL-1 | 0.5 µg·mL-1 |
| Intra-day Precision (RSD) | < 10% | < 10% |
| Inter-day Precision (RSD) | < 10% | < 10% |
| Accuracy | 90-120% | 90-120% |
| Recovery | 80-110% | 80-110% |
Table 2: Summary of validation parameters for the bioanalytical method of Pazufloxacin Mesilate using Enoxacin as an internal standard.[2]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflows for bioanalytical method development and cross-validation.
Caption: General workflow of a bioanalytical method for Pazufloxacin.
References
A Head-to-Head Battle: Pazufloxacin-d4 vs. a Structural Analog as an Internal Standard in Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in the quantification of Pazufloxacin, the choice of an internal standard is a critical decision. While stable isotope-labeled (SIL) internal standards like Pazufloxacin-d4 are often considered the gold standard, structural analogs also present a viable, albeit potentially less robust, alternative. This guide provides an objective comparison of this compound and a common structural analog, Enoxacin, as internal standards in bioanalytical methods, supported by established principles and representative experimental data.
The ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any variations and ensuring reliable quantification. This comparison will delve into the performance of this compound and a structural analog across key validation parameters.
Performance Under the Microscope: A Comparative Analysis
| Performance Parameter | This compound (Stable Isotope-Labeled IS) | Structural Analog (e.g., Enoxacin) | Rationale |
| Accuracy | High (Typically within ±5% of the nominal value) | Moderate to High (Can be within ±15%, but more susceptible to bias) | This compound co-elutes with Pazufloxacin and experiences nearly identical ionization efficiency and matrix effects, leading to more effective normalization. A structural analog may have different ionization properties and be affected differently by the sample matrix. |
| Precision | High (Coefficient of Variation [CV] typically <5%) | Moderate (CV typically <15%) | The close physicochemical properties of this compound to the analyte result in more consistent compensation for variations in sample processing and instrument response. |
| Matrix Effect | Minimal to Negligible | Can be Significant | As a SIL-IS, this compound is affected by ion suppression or enhancement in the same way as the unlabeled drug. A structural analog, with its different chemical structure, may experience a different degree of matrix effect, leading to inaccurate quantification. |
| Recovery | Tracks Analyte Recovery Closely | May Differ from Analyte Recovery | This compound will have nearly identical extraction recovery to Pazufloxacin due to their similar chemical properties. A structural analog's recovery can vary, especially if the extraction process is sensitive to small structural differences. |
| Selectivity | High | Moderate | While both should be chromatographically resolved from the analyte, the mass difference in a SIL-IS provides an additional layer of selectivity in MS/MS detection. |
| Cost & Availability | Higher Cost, Custom Synthesis Often Required | Lower Cost, More Readily Available | Deuterated standards are generally more expensive to synthesize and may not be commercially available for all analytes. Structural analogs are often existing drugs or related compounds that are easier to procure. |
The "Why" Behind the Data: Key Experimental Considerations
The superior performance of a stable isotope-labeled internal standard like this compound stems from its fundamental physicochemical similarity to the analyte. In mass spectrometry-based bioanalysis, even minor structural differences can lead to significant variations in ionization efficiency and susceptibility to matrix effects.
Matrix effects , caused by co-eluting endogenous components from the biological matrix (e.g., plasma, urine), can suppress or enhance the ionization of the analyte and the internal standard. Because this compound is chemically identical to Pazufloxacin (with the exception of the isotopic substitution), it experiences the same degree of matrix effect. This allows for accurate correction of the analyte's signal. A structural analog, however, may have a different molecular shape, polarity, and ionization potential, causing it to be affected differently by the matrix components, which can lead to biased results.
Experimental Protocols: A Glimpse into the Lab
Here are detailed methodologies for a typical LC-MS/MS analysis of Pazufloxacin in human plasma, highlighting the use of an internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or Enoxacin at a concentration of 1 µg/mL in methanol).
-
Vortex the mixture for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 0.1% formic acid in 10% acetonitrile) and vortex for 1 minute.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A linear gradient starting from 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pazufloxacin: Precursor ion (Q1) m/z 364.1 -> Product ion (Q3) m/z 320.1
-
This compound: Precursor ion (Q1) m/z 368.1 -> Product ion (Q3) m/z 324.1
-
Enoxacin (Structural Analog): Precursor ion (Q1) m/z 321.1 -> Product ion (Q3) m/z 277.1
-
-
Instrument Parameters: Optimized for maximum sensitivity (e.g., collision energy, declustering potential).
-
Visualizing the Workflow and Mechanism
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the mechanism of action of Pazufloxacin.
Caption: Experimental workflow for bioanalysis.
Pazufloxacin-d4 in Clinical Research: A Comparative Performance Guide
This guide offers an objective comparison of Pazufloxacin's performance in clinical trials against other fluoroquinolone antibiotics. It is intended for researchers, scientists, and professionals in drug development, providing supporting experimental data, detailed methodologies for key experiments, and a visualization of its mechanism of action. While direct clinical trials on the deuterated form, Pazufloxacin-d4, are not conducted due to its primary use as an internal standard in analytical assays, this guide will delve into the clinical performance of the active compound, Pazufloxacin, and the crucial role of this compound in its analysis.
Comparative Clinical Performance of Pazufloxacin
Pazufloxacin has been evaluated in several clinical trials, often in comparison to other broad-spectrum fluoroquinolones like Levofloxacin and Gatifloxacin. The primary endpoints in these studies typically include clinical efficacy (cure rates and overall effectiveness) and bacteriological eradication rates.
Table 1: Efficacy of Pazufloxacin vs. Levofloxacin in Acute Bacterial Infections
| Outcome Measure | Pazufloxacin Group | Levofloxacin Group | Reference |
| Treatment | 500mg, twice daily (IV) | 200mg or 300mg, twice daily (IV) | ([1]2) |
| Overall Clinical Efficacious Rate | 98.33% | 96.67% | ([1]3) |
| Cure Rate | 77.50% | 74.17% | ([1]3) |
| Bacterial Clearance Rate | 96.97% | 95.70% | ([1]3) |
| Adverse Drug Reaction Rate | 4.03% | 2.42% | ([1]3) |
Table 2: Efficacy of Pazufloxacin vs. Gatifloxacin and Moxifloxacin in Bacterial Conjunctivitis
| Outcome Measure | Pazufloxacin 0.6% (TID) | Gatifloxacin 0.5% (TID) | Moxifloxacin 0.3% (TID) | Reference |
| Bacterial Eradication Rate | 84% | 82% | 80% | ([4]5) |
| Clinical Remission Rate | 98% | 92% | 91% | ([4]5) |
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
Pazufloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. [6]These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. The binding of Pazufloxacin to these enzymes leads to double-strand breaks in the bacterial DNA, ultimately causing cell death. [6]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. [Clinical pharmacokinetics/pharmacodynamics study on pazufloxacin methanesulphonate injection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of 0.6% Pazufloxacin Ophthalmic Solution Versus Moxifloxacin 0.5% and Gatifloxacin 0.5% in Subjects with Bacterial Conjunctivitis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Pazufloxacin-d4 in Regulated Bioanalysis: A Comparison of Accuracy and Precision
In the landscape of regulated bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy and precision of quantitative assays. For the fluoroquinolone antibiotic Pazufloxacin, the stable isotope-labeled internal standard, Pazufloxacin-d4, is often considered the gold standard due to its near-identical physicochemical properties to the analyte. This guide provides a comparative overview of the performance of this compound against an alternative internal standard, Enoxacin, supported by experimental data from published studies.
Data Presentation: Accuracy and Precision
The following tables summarize the accuracy and precision data for the bioanalysis of Pazufloxacin using this compound and Enoxacin as internal standards.
Table 1: Bioanalytical Method using this compound as Internal Standard
| Analyte | Quality Control (QC) Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Pazufloxacin | Low | Data not available | Data not available | Data not available | Data not available |
| Medium | Data not available | Data not available | Data not available | Data not available | |
| High | Data not available | Data not available | Data not available | Data not available |
RSD: Relative Standard Deviation (Note: While a study confirmed the use of this compound and stated that accuracy and precision met acceptable criteria, specific quantitative data was not provided in the primary publication.)
Table 2: Bioanalytical Method using Enoxacin as Internal Standard
| Analyte | Concentration (µg/mL) | Intra-day Precision (RSD%) | Intra-day Accuracy (% of Nominal) | Inter-day Precision (RSD%) | Inter-day Accuracy (% of Nominal) |
| Pazufloxacin Mesilate | 0.25 | 16.06 | Not explicitly stated | 12.57 | Not explicitly stated |
| 2.0 | 3.56 | Not explicitly stated | 3.96 | Not explicitly stated | |
| 8.0 | 5.13 | Not explicitly stated | 3.83 | Not explicitly stated |
RSD: Relative Standard Deviation. The study stated that overall intra-day and inter-day precision was acceptable (RSD < 10%) and accuracy was within 90-120%[1].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Method 1: Pazufloxacin Bioanalysis using this compound Internal Standard (LC-MS/MS)
This method was developed for the determination of Pazufloxacin in human plasma and otorrhea.
-
Sample Preparation: Protein precipitation was performed by adding acetonitrile to the plasma and otorrhea samples.
-
Chromatography: Separation was achieved on an HSS T3 column (50 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution was performed using a mobile phase consisting of methanol and 1 mmol·L-1 ammonium acetate aqueous solution containing 0.1% formic acid.
-
Detection: A liquid chromatography-tandem mass spectrometric (LC-MS/MS) analysis with an electrospray ionization (ESI) interface was used. The ion transitions monitored in multiple reaction monitoring (MRM) mode were m/z 319.1→281.2 for Pazufloxacin and m/z 323.1→285.2 for this compound.
-
Linearity: The method was linear over a concentration range of 0.0100 - 8.00 ng·mL-1 for Pazufloxacin in plasma.
Method 2: Pazufloxacin Bioanalysis using Enoxacin Internal Standard (HPLC with Fluorescence and UV Detection)
This liquid chromatographic method was developed for the analysis of Pazufloxacin mesilate in human plasma and urine[1].
-
Sample Preparation: Specific details of the sample preparation were not provided in the abstract.
-
Internal Standard: Enoxacin was used as the internal standard[1].
-
Detection: The method utilized both fluorescence and UV detection[1].
-
Sensitivity: The sensitivity of the method was 0.02 µg/mL in plasma and 0.5 µg/mL in urine[1].
-
Recovery: The recovery from plasma and urine was reported to be between 80-110% for both Pazufloxacin mesilate and Enoxacin[1].
Mandatory Visualization
Caption: Bioanalytical workflow for Pazufloxacin quantification.
References
Justification for Utilizing Pazufloxacin-d4 in New Drug Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate internal standard is a critical decision in the development and validation of bioanalytical methods for new drug applications. This choice directly impacts the accuracy, precision, and reliability of pharmacokinetic and bioequivalence studies. For the fluoroquinolone antibiotic Pazufloxacin, the use of its deuterated analog, Pazufloxacin-d4, offers significant advantages over other potential internal standards. This guide provides a comprehensive justification for the use of this compound, supported by established principles of bioanalysis and available experimental data.
The Superiority of Stable Isotope-Labeled Internal Standards
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalysis, an internal standard (IS) is added to all samples, including calibration standards and quality controls. The IS is a compound with similar physicochemical properties to the analyte of interest and is used to correct for variability during sample processing and analysis.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely recognized as the most suitable choice for LC-MS/MS-based bioanalysis. The key advantage of a SIL-IS is its near-identical chemical and physical properties to the unlabeled analyte. This structural similarity ensures that the IS and the analyte behave almost identically during extraction, chromatography, and ionization. Any variations that occur during these steps, such as matrix effects or inconsistencies in sample preparation, will affect both the analyte and the IS to the same extent, leading to a consistent analyte-to-IS peak area ratio and, consequently, more accurate and precise quantification.
This compound: The Optimal Internal Standard for Pazufloxacin Bioanalysis
This compound is the deuterated form of Pazufloxacin, where four hydrogen atoms have been replaced with deuterium. This subtle change in mass allows for its differentiation from the unlabeled Pazufloxacin by the mass spectrometer, while its chemical behavior remains virtually identical.
A validated LC-MS/MS method for the determination of Pazufloxacin in human plasma and otorrhea has been developed and successfully applied in a pharmacokinetic study, utilizing this compound as the internal standard.[1] This demonstrates the practical application and acceptance of this compound in a clinical research setting.
Comparison with Alternative Internal Standards
While other structurally similar compounds, such as other fluoroquinolones, could potentially be used as an internal standard for Pazufloxacin analysis, they are not ideal. These compounds may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to Pazufloxacin. Such differences can lead to inaccurate and imprecise results, particularly when dealing with complex biological matrices that are prone to matrix effects.
The use of a non-isotopically labeled internal standard would necessitate a more rigorous and often challenging method development and validation process to ensure that it accurately tracks the behavior of Pazufloxacin under all experimental conditions. In contrast, the use of this compound inherently minimizes these potential sources of error.
Data Presentation: Performance of this compound in a Validated LC-MS/MS Method
The following table summarizes the key validation parameters of an LC-MS/MS method for the quantification of Pazufloxacin using this compound as the internal standard, as reported in the literature.
| Parameter | Matrix | Performance |
| Linearity Range | Plasma | 0.010 - 8.00 ng/mL |
| Otorrhea | 0.500 - 1000 ng/mg | |
| Accuracy | Plasma & Otorrhea | Met acceptable criteria |
| Precision (Intra- and Inter-day) | Plasma & Otorrhea | Met acceptable criteria |
Data extracted from a study by an unnamed source.[1]
Experimental Protocols
Representative Bioanalytical Method for Pazufloxacin Quantification using LC-MS/MS
This section outlines a typical experimental protocol for the quantification of Pazufloxacin in biological matrices using this compound as the internal standard.
1. Sample Preparation:
-
Aliquots of the biological matrix (e.g., plasma, urine) are taken.
-
A known concentration of this compound solution (internal standard) is added to each sample.
-
Proteins are precipitated by adding a solvent such as acetonitrile.
-
Samples are vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for LC-MS/MS analysis.
2. Chromatographic Separation:
-
An aliquot of the supernatant is injected into a high-performance liquid chromatography (HPLC) system.
-
Separation is achieved on a C18 analytical column.
-
A gradient elution with a mobile phase consisting of an aqueous solution (e.g., ammonium acetate with formic acid) and an organic solvent (e.g., methanol or acetonitrile) is used to separate Pazufloxacin and this compound from other matrix components.
3. Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Pazufloxacin and this compound.
-
Reported ion transitions are:
-
The peak areas of the analyte and the internal standard are used to calculate the concentration of Pazufloxacin in the original sample.
Mandatory Visualizations
Signaling Pathway of Pazufloxacin
Caption: Mechanism of action of Pazufloxacin.
Experimental Workflow for Pazufloxacin Bioanalysis
References
A Head-to-Head Comparison: Pazufloxacin-d4 vs. Enoxacin as Internal Standards in Bioanalytical Assays
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard (IS) is a critical decision in the development and validation of robust bioanalytical methods. This guide provides a comprehensive comparison of Pazufloxacin-d4, a stable isotope-labeled (SIL) internal standard, and Enoxacin, a structural analog, for the quantification of the fluoroquinolone antibiotic Pazufloxacin in biological matrices. The selection of a suitable IS is paramount for ensuring the accuracy and precision of pharmacokinetic and toxicokinetic studies, as mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer. This mimicry helps to compensate for any variability that may occur, leading to more reliable and reproducible results. Stable isotope-labeled internal standards are generally considered the gold standard due to their high degree of similarity to the analyte.
This guide will delve into the regulatory landscape, present a side-by-side comparison of the performance of this compound and Enoxacin based on available experimental data, and provide detailed experimental protocols for context.
Regulatory Framework: The Guiding Principles
Regulatory agencies have established comprehensive guidelines for bioanalytical method validation to ensure the quality and integrity of data submitted for drug approvals. The International Council for Harmonisation (ICH) M10 guideline, which has been adopted by both the FDA and EMA, provides a harmonized framework for these validations.[1][2]
A key aspect of these guidelines is the proper use and monitoring of internal standards. While the use of a SIL-IS is strongly recommended, the guidelines provide criteria for the validation of any chosen IS. A full validation of a bioanalytical method should be performed when establishing a new method for quantifying an analyte in clinical or nonclinical studies.[3] This includes demonstrating the method's selectivity, specificity, accuracy, precision, and stability.[3]
The response of the internal standard itself is also a critical parameter that must be monitored during sample analysis to identify any potential issues with the assay.
Performance Comparison: this compound vs. Enoxacin
The following tables summarize the available validation data for bioanalytical methods using this compound and Enoxacin as internal standards for the quantification of Pazufloxacin.
Table 1: Bioanalytical Method Validation Parameters for Pazufloxacin using this compound as an Internal Standard
| Validation Parameter | Matrix | Linearity Range | Accuracy & Precision | Reference |
| Linearity | Human Plasma | 0.0100 - 8.00 ng/mL | Met acceptable criteria (specific data not available in abstract) | [4] |
| Linearity | Otorrhea | 0.500 - 1000 ng/mg | Met acceptable criteria (specific data not available in abstract) | [4] |
Table 2: Bioanalytical Method Validation Parameters for Pazufloxacin using Enoxacin as an Internal Standard
| Validation Parameter | Matrix | Sensitivity (Lower Limit of Quantification) | Accuracy | Precision (RSD) | Recovery | Reference |
| Overall Performance | Human Plasma | 0.02 µg/mL | 90-120% | < 10% | 80-110% | [5] |
| Overall Performance | Urine | 0.5 µg/mL | 90-120% | < 10% | 80-110% | [5] |
Analysis of the Comparison:
Based on the available data, the method utilizing Enoxacin as an internal standard has more comprehensively reported validation parameters in the cited literature, demonstrating acceptable sensitivity, accuracy, precision, and recovery in both plasma and urine.[5] The method using this compound has a reported linear range in plasma and otorrhea, with the assertion that accuracy and precision were acceptable, though the specific quantitative data is not detailed in the available abstract.[4]
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Method 1: LC-MS/MS Analysis of Pazufloxacin using this compound as an Internal Standard
-
Sample Preparation: Plasma and otorrhea samples were extracted by protein precipitation using acetonitrile.[4]
-
Chromatography: Separation was performed on an HSS T3 column (50 mm × 2.1 mm, 1.8 µm) with a gradient elution. The mobile phase consisted of methanol and 1 mmol·L⁻¹ ammonium acetate aqueous solution containing 0.1% formic acid.[4]
-
Mass Spectrometry: Detection was carried out using a tandem mass spectrometer with an electrospray ionization interface operating in multiple reaction monitoring (MRM) mode. The ion transitions monitored were m/z 319.1→281.2 for Pazufloxacin and m/z 323.1→285.2 for this compound.[4]
Method 2: LC Analysis of Pazufloxacin using Enoxacin as an Internal Standard
-
Sample Preparation: Specific details of the sample preparation were not available in the abstract.
-
Chromatography: A liquid chromatographic method was employed.[5]
-
Detection: The detection method was not specified in the abstract (e.g., UV or fluorescence detection).[5]
Visualizing the Workflow
To better understand the logical flow of a bioanalytical method validation process incorporating a stable isotope-labeled internal standard, the following diagram illustrates the key stages.
Caption: Bioanalytical method validation workflow using a stable isotope-labeled internal standard.
Conclusion
The selection of an internal standard is a foundational element in the development of a reliable bioanalytical method. Stable isotope-labeled internal standards, such as this compound, are highly recommended by regulatory authorities due to their ability to closely track the analyte of interest, thereby minimizing the impact of experimental variability. While the available literature provides a more complete validation dataset for a method using the structural analog Enoxacin, the inherent advantages of SIL-IS suggest that a fully validated method with this compound would likely offer superior performance, particularly in mitigating matrix effects.
For researchers and scientists, the key takeaway is the critical importance of thorough method validation in accordance with regulatory guidelines. When choosing an internal standard, the ideal approach is to use a stable isotope-labeled version of the analyte. However, if a SIL-IS is not available, a structural analog can be used, provided that the method is rigorously validated to demonstrate its accuracy, precision, and robustness. The data presented in this guide serves as a starting point for making informed decisions in the development of bioanalytical methods for Pazufloxacin and other fluoroquinolone antibiotics.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. LC-MS/MS analysis of pazufloxacin in human plasma and otorrhea: application to a pharmacokinetic study of ear drops | Yao Xue Xue Bao;(12): 1908-1913, 2020. | WPRIM [pesquisa.bvsalud.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Pazufloxacin-d4: A Guide for Laboratory Professionals
For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.
This document provides essential safety and logistical information for the proper disposal of Pazufloxacin-d4, a deuterated analog of the fluoroquinolone antibiotic Pazufloxacin. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks and environmental impact.
Safety and Handling Precautions
Pazufloxacin and its analogs are classified as skin, eye, and respiratory irritants. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
| Protective Equipment | Specifications |
| Gloves | Chemically resistant gloves (e.g., nitrile) inspected prior to use. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Face Protection | Face shield if there is a risk of splashing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for handling large quantities or in case of spills. |
| Lab Coat | Standard laboratory coat to prevent skin contact. |
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general procedural guide. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is considered hazardous. Based on available safety data for the parent compound, it should be treated as a hazardous chemical waste due to its irritant properties.
-
Segregate the Waste: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container. Keep it separate from incompatible materials, such as strong oxidizing agents.
Step 2: Containerization
-
Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure screw-top lid. The original container may be used if it is in good condition.
-
Label the Container: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's EHS department.
Step 3: Accumulation and Storage
-
Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and drains.
-
Secondary Containment: It is best practice to place the primary waste container in a secondary container to prevent the spread of material in case of a leak.
Step 4: Disposal
-
Contact EHS: Once the waste container is full, or in accordance with your facility's waste pickup schedule, contact your EHS department to arrange for collection.
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the chemical waste, likely through incineration.
Important Considerations:
-
Spill Cleanup: In the event of a spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Collect the contaminated material and place it in a sealed container for disposal as hazardous waste. Decontaminate the spill area with a suitable solvent, such as alcohol, and collect the cleaning materials for disposal as well.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of as non-hazardous waste, but be sure to deface the label first.
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Ensure that your laboratory's procedures are in compliance with these and any other applicable regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Essential Safety and Logistics for Handling Pazufloxacin-d4
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Pazufloxacin-d4, a deuterated analog of the fluoroquinolone antibiotic Pazufloxacin.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, like its non-deuterated counterpart Pazufloxacin mesylate, is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, stringent adherence to PPE protocols is mandatory to minimize exposure risk.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Wear two pairs of powder-free gloves tested for use with chemotherapy drugs (ASTM D6978)[3][4][5]. The inner glove should be worn under the gown cuff, and the outer glove should completely cover the cuff[3][4]. Change gloves every 2-3 hours or immediately if contaminated, torn, or punctured[3][4]. |
| Body Protection | Gown | A disposable, lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required[3]. The gown should close in the back[4]. |
| Eye and Face Protection | Goggles and Face Shield | Use chemical safety goggles and a face shield to protect against splashes[4][5]. |
| Respiratory Protection | Respirator | For handling powders outside of a certified containment device, a NIOSH-certified N95 or higher respirator is recommended to prevent inhalation of airborne particles[4]. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to maintain a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol: Step-by-Step Guidance
1. Preparation:
-
Before handling this compound, ensure a designated and well-ventilated area, such as a chemical fume hood, is available[1].
-
Assemble all necessary equipment and materials, including the chemical, solvents, glassware, and waste containers.
-
Don the appropriate PPE as detailed in the table above.
2. Handling:
-
Avoid the formation of dust and aerosols[1].
-
Carefully weigh the required amount of this compound on a tared weigh boat within the fume hood.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
3. Decontamination:
-
After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Remove the outer pair of gloves and dispose of them in the designated hazardous waste container before leaving the immediate work area.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated items such as gloves, gowns, weigh boats, and paper towels should be placed in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain[6]. |
| Empty Containers | Empty vials that once held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines. |
All waste must be disposed of in accordance with local, state, and federal regulations[1]. If unsure, consult your institution's Environmental Health and Safety (EHS) department for specific guidance. For unused or expired medicine, a drug take-back program is the preferred method of disposal if available[7]. If not available, the medicine can be mixed with an undesirable substance like dirt or cat litter, placed in a sealed container, and then discarded in the household trash[7][8].
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. osha.gov [osha.gov]
- 4. halyardhealth.com [halyardhealth.com]
- 5. pogo.ca [pogo.ca]
- 6. doee.dc.gov [doee.dc.gov]
- 7. fda.gov [fda.gov]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
